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2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide Documentation Hub

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  • Product: 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide
  • CAS: 910297-66-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Chloroacetamide Derivatives

A Case Study on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Disclaimer: The compound "2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide" as specified in the topic query did not yield specific data in the surveyed...

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Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Disclaimer: The compound "2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide" as specified in the topic query did not yield specific data in the surveyed scientific literature. Therefore, this guide will focus on a closely related and studied chloroacetamide derivative, 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide , to provide a representative framework for investigating the in vitro mechanism of action for this class of compounds. This molecule has documented antibacterial properties, offering a solid basis for a detailed mechanistic investigation[1][2].

Introduction

The chloroacetamide functional group is a recurring motif in biologically active molecules, ranging from herbicides to pharmaceutical intermediates[3][4][5]. The presence of an electrophilic carbon adjacent to the chlorine atom suggests a potential mechanism involving covalent modification of biological nucleophiles, such as cysteine or histidine residues in proteins. This guide provides a comprehensive, step-by-step framework for researchers to systematically investigate the in vitro mechanism of action of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a compound with demonstrated antibacterial activity against Klebsiella pneumoniae[1][2]. The principles and methodologies outlined herein are broadly applicable to other novel chloroacetamide derivatives.

Our investigation will follow a logical progression, beginning with broad-spectrum activity assessment and culminating in specific target identification and pathway analysis.

Part 1: Initial Characterization and Confirmation of Antibacterial Activity

The foundational step in any mechanistic study is to confirm the reported biological activity and establish a baseline for further experiments.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Rationale: These assays quantify the potency of the compound, determining the lowest concentration that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC). A significant difference between MIC and MBC values (MBC/MIC > 4) would suggest a bacteriostatic mechanism, while a ratio close to 1 indicates bactericidal activity.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Culture Klebsiella pneumoniae (e.g., ATCC 700603) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Serial Dilution: Prepare a 2-fold serial dilution of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide in a 96-well microtiter plate using MHB. Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Plate 100 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

ParameterValue (µg/mL)
MIC[Insert experimental value]
MBC[Insert experimental value]
MBC/MIC Ratio[Calculate from experimental values]

Part 2: Elucidating the Primary Cellular Target

With the antibacterial activity confirmed, the next phase is to identify the cellular machinery disrupted by the compound. The electrophilic nature of the chloroacetamide moiety suggests potential covalent inhibition of key enzymes.

Macromolecular Synthesis Inhibition Assays

Rationale: To narrow down the potential targets, we can assess the compound's effect on the synthesis of major macromolecules: DNA, RNA, proteins, and cell wall components. This is often achieved by measuring the incorporation of radiolabeled precursors.

Protocol: Radiolabeled Precursor Incorporation

  • Bacterial Culture: Grow K. pneumoniae to early-log phase.

  • Compound Treatment: Aliquot the culture into separate tubes and treat with the compound at concentrations of 1x, 2x, and 4x MIC. Include a vehicle control (e.g., DMSO) and known inhibitors for each pathway as positive controls (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and penicillin for cell wall synthesis).

  • Radiolabeling: To respective tubes, add:

    • [³H]-thymidine (for DNA synthesis)

    • [³H]-uridine (for RNA synthesis)

    • [³H]-leucine (for protein synthesis)

    • [¹⁴C]-N-acetylglucosamine (for peptidoglycan synthesis)

  • Time-Course Sampling: At various time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw aliquots from each tube.

  • Precipitation and Scintillation Counting: Precipitate the macromolecules using trichloroacetic acid (TCA), collect on a filter membrane, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for each treatment condition. A significant reduction in the incorporation of a specific precursor suggests that the corresponding pathway is inhibited.

Expected Outcome Visualization:

G cluster_0 Experimental Workflow Compound 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Treatment Treat with Compound at MIC concentrations Compound->Treatment Bacteria K. pneumoniae Culture Bacteria->Treatment Radiolabeling Add Radiolabeled Precursors ([³H]-thymidine, [³H]-uridine, etc.) Treatment->Radiolabeling Measurement Measure Macromolecule Synthesis Radiolabeling->Measurement Analysis Identify Inhibited Pathway Measurement->Analysis

Caption: Workflow for Macromolecular Synthesis Inhibition Assay.

Penicillin-Binding Protein (PBP) Competition Assay

Rationale: A study on a similar chloroacetamide derivative suggested that it may act on penicillin-binding proteins[1]. PBPs are crucial enzymes in bacterial cell wall synthesis. A competition assay can determine if our compound binds to these proteins.

Protocol: Bocillin FL Competition Assay

  • Membrane Preparation: Prepare membrane fractions containing PBPs from K. pneumoniae.

  • Competitive Binding: Incubate the membrane fractions with increasing concentrations of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide for 30 minutes at 37°C.

  • Fluorescent Labeling: Add Bocillin FL (a fluorescent penicillin derivative) to the reaction and incubate for another 10 minutes. Bocillin FL will bind to any PBPs not occupied by the test compound.

  • SDS-PAGE and Imaging: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Analysis: A dose-dependent decrease in the fluorescence intensity of specific PBP bands indicates that the compound is competing with Bocillin FL for binding to those PBPs.

Part 3: Target Validation and Mechanistic Deep Dive

Assuming the previous experiments point towards a specific enzyme or pathway, the final phase involves validating this target and understanding the molecular interactions.

In Vitro Enzyme Inhibition Assay

Rationale: If a specific PBP (e.g., PBP2) is identified as a potential target, its inhibition must be confirmed using the purified enzyme.

Protocol: Purified PBP Inhibition Assay

  • Enzyme and Substrate: Obtain purified recombinant PBP2 and its substrate (e.g., a fluorescently labeled peptidoglycan precursor).

  • Inhibition Assay: In a microplate format, incubate purified PBP2 with serial dilutions of the chloroacetamide compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the product formation over time using a fluorescence plate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the enzyme activity against the compound concentration.

Data Summary:

EnzymeIC₅₀ (µM)
Purified K. pneumoniae PBP2[Insert experimental value]
Mass Spectrometry for Covalent Adduct Formation

Rationale: To confirm a covalent binding mechanism, which is suspected for chloroacetamides, mass spectrometry can be used to detect the formation of a covalent adduct between the compound and the target protein.

Protocol: Intact Protein and Peptide Mapping Mass Spectrometry

  • Incubation: Incubate the purified target protein (e.g., PBP2) with an excess of the chloroacetamide compound.

  • Intact Protein Analysis: Analyze the reaction mixture using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap). A mass shift corresponding to the molecular weight of the compound would indicate covalent binding.

  • Peptide Mapping: Digest the protein-compound complex with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search for peptides with a mass modification corresponding to the compound. The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified (likely a cysteine or histidine).

Signaling Pathway Visualization:

G Compound 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide PBP Penicillin-Binding Protein (PBP) Compound->PBP PG_Synthesis Peptidoglycan Synthesis PBP->PG_Synthesis Catalyzes CellWall Bacterial Cell Wall Integrity PG_Synthesis->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Prevents

Caption: Proposed Mechanism: Inhibition of Cell Wall Synthesis.

Conclusion

This technical guide outlines a systematic, multi-faceted approach to elucidating the in vitro mechanism of action of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide. By progressing from broad phenotypic assays to specific molecular-level investigations, researchers can build a robust, evidence-based understanding of how this, and other related chloroacetamide compounds, exert their biological effects. The combination of microbiology, biochemistry, and analytical chemistry techniques described herein provides a powerful toolkit for drug discovery and development professionals.

References

  • 2-chloro-N-(2-hydroxy-6-methylphenyl)
  • Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)- 2-chloroacetamide. ResearchGate. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. PubChem. [Link]

  • 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide - PubChem. PubChem. [Link]

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem. PubChem. [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - JournalNX. JournalNX. [Link]

  • 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide - NextSDS. NextSDS. [Link]

  • CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents.
  • Acetamide, 2-chloro-N-phenyl- - Substance Details - SRS | US EPA. US EPA. [Link]

  • 2-Chloro-N-phenyl-acetamide - PubMed. PubMed. [Link]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Toxicological Profiling of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

Executive Summary & Structural Rationale In modern drug development, reactive intermediates dictate both the synthetic trajectory and the occupational hazard profile of a laboratory. 2-Chloro-N-[2-chloro-6-(hydroxymethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development, reactive intermediates dictate both the synthetic trajectory and the occupational hazard profile of a laboratory. 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is a highly specific, bifunctional synthetic intermediate. Structurally, it combines an electrophilic α-chloroacetamide moiety with a sterically hindered, hydroxymethyl-substituted chlorinated aniline core.

This compound is primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the generation of specific hydroxymethyl metabolites of tyrosine kinase inhibitors (such as Dasatinib analogs)[1] and novel anilide-class local anesthetics. Because the chloroacetamide functional group is a known alkylating agent, this molecule presents significant occupational hazards, including hepatotoxicity, genotoxicity, and severe skin sensitization[2][3]. This guide synthesizes the theoretical causality of its toxicity with field-proven, self-validating safety protocols.

Physicochemical Properties

Understanding the physical state of this compound is critical for predicting its exposure routes (e.g., dust inhalation vs. vapor). Based on the properties of its closest structural analogs (such as 2-Chloro-N-(2-(hydroxymethyl)phenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide), the following physicochemical profile is established[3][4]:

PropertyValue / DescriptionCausality / Implication for Handling
Molecular Formula C9H9Cl2NO2High halogen content indicates potential for environmental persistence.
Molecular Weight 234.08 g/mol Moderate molecular weight; easily crosses biological membranes.
Physical State Off-white to pale yellow solidPrimary exposure route is airborne dust inhalation or dermal contact[4].
Solubility Soluble in DMSO, DMF, EtOHHydroxymethyl group increases polarity; readily absorbed through skin if dissolved in organic solvents.
Storage Temperature 2–8°C (Refrigerated)Prevents thermal degradation and premature polymerization/hydrolysis[4].

Mechanistic Toxicity Profile (E-E-A-T)

As an application scientist, it is not enough to know that a chemical is toxic; you must understand why. The toxicity of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is driven entirely by its electrophilic α-carbon .

The Alkylation Pathway

The carbonyl group and the adjacent chlorine atom exert a strong electron-withdrawing effect on the α-carbon. This creates a prime target for bimolecular nucleophilic substitution (SN2) . In a biological system, the most abundant nucleophiles are the sulfhydryl (-SH) groups found in cellular glutathione (GSH) and cysteine residues of proteins[2].

  • Hepatotoxicity: Upon systemic absorption, the compound rapidly depletes hepatic GSH. Once the GSH buffer is exhausted, reactive oxygen species (ROS) accumulate, leading to oxidative stress and hepatocellular necrosis.

  • Immunological Sensitization: Dermal exposure leads to the covalent binding of the chloroacetamide to epidermal proteins. This "haptenation" alters the protein's structure, causing it to be recognized as foreign by Langerhans cells, triggering severe allergic contact dermatitis[3].

ToxicityPathway A 2-Chloro-N-[2-chloro-6- (hydroxymethyl)phenyl]-acetamide B Electrophilic α-Carbon (SN2 Target) A->B C Cellular Glutathione (GSH) Depletion B->C Thiol Attack D Protein Haptenation (Cysteine Residues) B->D Covalent Binding E Oxidative Stress & Hepatotoxicity C->E Loss of ROS Defense F Immunological Sensitization (Allergic Dermatitis) D->F Antigen Presentation

Diagram 1: Mechanistic pathway of chloroacetamide-induced toxicity and sensitization.

Safety Data Sheet (SDS) Core Directives

Based on the Globally Harmonized System (GHS) for structurally identical reactive anilides, the following classifications and handling directives must be strictly enforced[3][5].

Hazard Classifications
  • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.

  • Skin Irrit. 2: H315 - Causes skin irritation.

  • Skin Sens. 1: H317 - May cause an allergic skin reaction.

  • Eye Irrit. 2A: H319 - Causes serious eye irritation.

  • STOT SE 3: H335 - May cause respiratory irritation.

Engineering Controls & PPE
  • Containment: Handle exclusively within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent dust inhalation[5].

  • Gloves: Double-gloving with heavy-duty Nitrile (minimum 8 mil thickness). Standard latex offers zero protection against alkylating agents dissolved in organic solvents.

  • Respirator: If handling bulk powder outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute safety, standard operating procedures must be self-validating. Below are two critical protocols for working with this compound: one for neutralizing spills, and one for profiling its in vitro toxicity.

Protocol 1: Chemical Quenching and Decontamination Validation

Causality: You cannot simply wipe up an alkylating agent. The electrophile remains active on the surface. We must force an SN2 reaction using a stronger, harmless nucleophile (Sodium Thiosulfate) to displace the chloride, rendering the molecule inert. We then validate the surface using Ellman’s reagent (DTNB).

Step-by-Step Methodology:

  • Quenching: Flood the contaminated surface or glassware with a freshly prepared 5% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution in water/ethanol (80:20). Allow to sit for 30 minutes.

  • Extraction: Swab the area with a sterile cotton swab moistened with methanol. Extract the swab in 1 mL of pH 8.0 Tris buffer.

  • Validation Addition: Add 100 µL of a standard 1 mM Glutathione (GSH) solution to the extract. Incubate for 15 minutes.

  • Colorimetric Readout: Add 10 µL of Ellman’s Reagent (DTNB).

  • Interpretation: If the surface is successfully decontaminated, the GSH will remain unreacted and will cleave the DTNB, producing a bright yellow color (Absorbance at 412 nm). If the solution remains clear, active alkylating agent is still present on the surface (it consumed the GSH before DTNB could react). Repeat Step 1.

DeconWorkflow Step1 1. Spill Identification (Alkylating Hazard) Step2 2. Apply 5% Sodium Thiosulfate Solution Step1->Step2 Step3 3. SN2 Displacement of α-Chloride Step2->Step3 Step4 4. Surface Swab & Extraction Step3->Step4 Step5 5. DTNB (Ellman's) Validation Assay Step4->Step5 Step6 6. Safe & Neutralized Surface Confirmed Step5->Step6 Absorbance > Threshold

Diagram 2: Self-validating chemical decontamination workflow using DTNB.

Protocol 2: In Vitro Cytotoxicity and GSH Depletion Assay

Causality: To quantify the hepatotoxic potential of this specific hydroxymethyl derivative against standard chloroacetamides, we measure the rate of intracellular GSH depletion in human hepatocytes.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at 2×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Dosing: Prepare a 10 mM stock of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide in DMSO. Perform serial dilutions to treat cells with concentrations ranging from 1 µM to 100 µM (Ensure final DMSO concentration is <0.5%).

  • Incubation: Incubate the treated cells for 4 hours (for GSH depletion kinetics) and 24 hours (for cell viability).

  • GSH Quantification: Lyse the cells using 1% Triton X-100. Add Monochlorobimane (MCB), a fluorescent probe that specifically binds to GSH via glutathione S-transferase (GST). Measure fluorescence (Ex: 390 nm / Em: 490 nm).

  • Viability Readout: For the 24-hour plate, utilize an MTT or CellTiter-Glo assay to determine the IC50​ of the compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70798, 2-Chloro-N-(2,6-dimethylphenyl)acetamide" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide" PubChem, [Link]

Sources

Foundational

Stability Under Physiological Conditions: A Technical Guide for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

Foreword: Navigating the Stability Landscape of Novel Chloroacetamides To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical res...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Stability Landscape of Novel Chloroacetamides

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the stability of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. In the realm of drug discovery and development, understanding a compound's stability under physiological conditions is not merely a checkbox exercise; it is a critical determinant of its potential therapeutic success. A compound's journey from a promising lead to a viable drug candidate is paved with rigorous evaluation, and stability is a cornerstone of this process. Instability can lead to a cascade of undesirable outcomes, including loss of efficacy, formation of toxic metabolites, and unpredictable pharmacokinetic profiles.

This document provides a deep dive into the anticipated stability profile of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide, drawing upon the established chemistry of the chloroacetamide class of compounds. While specific experimental data for this novel molecule is not yet publicly available, the principles and methodologies outlined herein provide a robust framework for its evaluation. We will explore the probable chemical and enzymatic degradation pathways, offer detailed protocols for stability assessment, and discuss the interpretation of the resulting data. Our goal is to equip you with the foundational knowledge and practical insights necessary to confidently navigate the stability challenges and unlock the full potential of this promising compound.

Chemical Profile and Structural Considerations

2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide belongs to the chloroacetamide class of compounds, characterized by a reactive chloroacetyl group attached to a substituted aniline moiety. The presence of two chlorine atoms and a hydroxymethyl group on the phenyl ring introduces specific electronic and steric features that will influence its reactivity and metabolic fate.

The electrophilic nature of the α-carbon in the chloroacetamide group makes it susceptible to nucleophilic attack, a key consideration for its stability in biological systems. The substitution pattern on the aromatic ring, including the electron-withdrawing chlorine atom and the hydroxymethyl group, will modulate the reactivity of the amide bond and the aromatic ring itself.

Anticipated Degradation Pathways

Based on the extensive literature on chloroacetamide herbicides and related pharmaceutical compounds, we can predict several key degradation pathways for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide under physiological conditions. These can be broadly categorized into chemical and enzymatic degradation.

Chemical Degradation: The Role of Hydrolysis

Hydrolysis is a primary non-enzymatic degradation pathway for many pharmaceuticals. For chloroacetamides, hydrolysis can occur under both acidic and basic conditions, although the rates and products may differ.[1][2] At physiological pH (around 7.4), the rate of hydrolysis is generally slow but can become significant over extended periods.[3]

  • Base-Catalyzed Hydrolysis : This typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide ion attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion to form a hydroxy-substituted derivative.[1][2][4] In some cases, cleavage of the amide bond can also occur.[1]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, cleavage of both the amide and ether groups (if present) has been observed for chloroacetamides.[1][2] While less relevant at physiological pH, this can be a factor in specific microenvironments of the body or during certain formulation processes.

The rate of hydrolysis is highly dependent on the specific structure of the chloroacetamide.[1][2] Steric hindrance around the chloroacetyl group can significantly slow down the reaction rate.[2][3]

2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide Hydroxy-substituted derivative Hydroxy-substituted derivative 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide->Hydroxy-substituted derivative OH- (pH > 7) SN2 reaction Amide cleavage products Amide cleavage products 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide->Amide cleavage products H+/OH- Amide hydrolysis

Caption: Potential Hydrolytic Degradation Pathways.

Enzymatic Degradation: The Metabolic Machinery

Enzymatic degradation is often the most significant contributor to the in vivo clearance of xenobiotics. For chloroacetamides, several enzymatic pathways are of primary importance.[5][6]

  • Glutathione Conjugation : The high intracellular concentration of glutathione (GSH), a potent nucleophile, makes it a key player in the detoxification of electrophilic compounds like chloroacetamides.[7][8][9] Glutathione S-transferases (GSTs) catalyze the conjugation of the sulfhydryl group of GSH to the electrophilic carbon of the chloroacetyl moiety, leading to the displacement of the chloride ion and the formation of a more water-soluble and readily excretable glutathione conjugate.[10] This is a major detoxification pathway.[9]

  • Cytochrome P450 (CYP) Mediated Metabolism : The cytochrome P450 family of enzymes is central to the metabolism of a vast array of drugs and other foreign compounds.[11] For chloroacetamides, CYP-mediated reactions can include:

    • N-Dealkylation/C-Dealkylation : This is a common metabolic pathway for chloroacetamide herbicides, often initiating the degradation process in aerobic bacteria.[5][6]

    • Aromatic Hydroxylation : The phenyl ring can be hydroxylated by CYP enzymes.

    • O-Dealkylation : While the target compound has a hydroxymethyl group, in related compounds with alkoxy substituents, O-dealkylation is a known metabolic route.[12]

  • Other Enzymatic Reactions : Other enzymes such as amidases and hydrolases can also contribute to the breakdown of chloroacetamides.[5][6] In some cases, dechlorination can be the initial step in the degradation pathway, particularly in anaerobic conditions.[5][6]

cluster_enzymatic Enzymatic Degradation 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide Glutathione Conjugate Glutathione Conjugate 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide->Glutathione Conjugate GSH GSTs N-Dealkylated/Dechlorinated Metabolites N-Dealkylated/Dechlorinated Metabolites 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide->N-Dealkylated/Dechlorinated Metabolites CYP450, Hydrolases Hydroxylated Metabolites Hydroxylated Metabolites 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide->Hydroxylated Metabolites CYP450

Caption: Major Enzymatic Degradation Pathways.

Experimental Assessment of Stability

A systematic and multi-faceted approach is required to thoroughly evaluate the stability of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide under physiological conditions. This involves a series of in vitro assays designed to probe both chemical and metabolic stability.

Chemical Stability in Physiological Buffers

This initial assessment determines the intrinsic chemical stability of the compound in the absence of metabolic enzymes.

Protocol: Chemical Stability in Phosphate-Buffered Saline (PBS)

  • Preparation of Stock Solution : Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Incubation : Dilute the stock solution into pre-warmed (37°C) phosphate-buffered saline (PBS) at various pH values relevant to physiological conditions (e.g., pH 5.0, 7.4, and 9.0) to a final concentration typically in the low micromolar range.

  • Time-Point Sampling : At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots of the incubation mixture.

  • Reaction Quenching : Immediately quench the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing : Centrifuge the samples to precipitate any salts and proteins.

  • Analysis : Analyze the supernatant for the remaining parent compound using a validated analytical method, typically LC-MS/MS.[13]

Metabolic Stability in In Vitro Systems

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound.[11][14] The choice of the in vitro system depends on the specific questions being addressed.

  • Liver Microsomes : These preparations contain a high concentration of CYP450 enzymes and are useful for assessing Phase I metabolic stability.

  • Hepatocytes : As intact cells, hepatocytes contain a broader range of both Phase I and Phase II metabolic enzymes (including GSTs) and provide a more comprehensive picture of hepatic metabolism.

  • S9 Fraction : This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reagent Preparation :

    • Test Compound: Prepare a working solution of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide in a suitable solvent.

    • HLM: Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained CYP450 activity.

  • Incubation :

    • Pre-incubate the HLM and the test compound at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Time-Point Sampling and Quenching : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent containing an internal standard.

  • Sample Processing : Centrifuge to pellet the microsomal protein.

  • Analysis : Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound.

cluster_workflow In Vitro Stability Workflow Compound Stock Compound Stock Incubation Matrix \n (Buffer, Microsomes, etc.) Incubation Matrix (Buffer, Microsomes, etc.) Compound Stock->Incubation Matrix \n (Buffer, Microsomes, etc.) Incubation at 37°C Incubation at 37°C Incubation Matrix \n (Buffer, Microsomes, etc.)->Incubation at 37°C Time-Point Sampling Time-Point Sampling Incubation at 37°C->Time-Point Sampling Quenching \n (Cold Organic Solvent + IS) Quenching (Cold Organic Solvent + IS) Time-Point Sampling->Quenching \n (Cold Organic Solvent + IS) Centrifugation Centrifugation Quenching \n (Cold Organic Solvent + IS)->Centrifugation Supernatant Analysis \n (LC-MS/MS) Supernatant Analysis (LC-MS/MS) Centrifugation->Supernatant Analysis \n (LC-MS/MS)

Caption: General Experimental Workflow for Stability Assessment.

Data Analysis and Interpretation

The data generated from stability assays are used to calculate key parameters that describe the compound's stability profile.

Half-Life (t1/2) and Intrinsic Clearance (CLint)

The concentration of the parent compound remaining at each time point is plotted against time. The rate of disappearance is typically assumed to follow first-order kinetics.

  • The natural logarithm of the percentage of compound remaining is plotted against time.

  • The slope of the linear regression of this plot gives the rate constant of degradation (k).

  • The half-life (t1/2) is calculated as: t1/2 = 0.693 / k

  • The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration used in the assay.

Data Presentation

Quantitative stability data should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Representative Chemical Stability Data in PBS (pH 7.4) at 37°C

Time (hours)% Parent Compound Remaining
0100
198.5
297.1
494.3
889.0
2470.2
4851.8

Table 2: Representative Metabolic Stability Data in Human Liver Microsomes (0.5 mg/mL) at 37°C

Time (minutes)% Parent Compound Remaining
0100
585.2
1560.1
3035.8
6012.5

Note: The data presented in these tables are illustrative and do not represent actual experimental results for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide.

Concluding Remarks and Future Directions

The stability of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide under physiological conditions is a multifaceted property governed by its inherent chemical reactivity and its susceptibility to enzymatic metabolism. Based on its chloroacetamide scaffold, the primary routes of degradation are anticipated to be hydrolysis and, more significantly, enzymatic pathways involving glutathione conjugation and cytochrome P450-mediated oxidation.

The experimental protocols detailed in this guide provide a robust framework for a comprehensive stability assessment. A thorough understanding of the degradation pathways and the identification of major metabolites will be crucial for optimizing the compound's properties and for designing future in vivo studies. By proactively addressing stability, we can accelerate the development of this promising molecule and enhance its potential for therapeutic success.

References

  • A bifunctional enzyme belonging to cytochrome P450 family involved in the O-dealkylation and N-dealkoxymethylation toward chloroacetanilide herbicides in Rhodococcus sp. B2 - PMC. (n.d.).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2023).
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. (n.d.).
  • CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide - CymitQuimica. (n.d.).
  • Glutathione synthesis and its role in redox signaling - PMC. (n.d.).
  • Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T | Request PDF - ResearchGate. (n.d.).
  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - PubMed. (2023, July 15).
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC. (2021, December 17).
  • Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest. (n.d.).
  • Studies in Stability Indicating Chromatographic Method Development and Validation. (2025, June 2).
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ACS Publications. (2006, June 7).
  • Involvement of glutathione in the detoxification of xenobiotics and... - ResearchGate. (n.d.).
  • The role of glutathione in detoxication - PMC - NIH. (n.d.).
  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - MDPI. (2022, August 17).

Sources

Exploratory

Discovery and Historical Synthesis Pathways of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

A Critical Intermediate in Dasatinib Metabolite Profiling Introduction & Pharmacological Context Dasatinib is a highly potent, ATP-competitive, dual BCR-ABL and Src family tyrosine kinase inhibitor utilized primarily in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Critical Intermediate in Dasatinib Metabolite Profiling

Introduction & Pharmacological Context

Dasatinib is a highly potent, ATP-competitive, dual BCR-ABL and Src family tyrosine kinase inhibitor utilized primarily in the treatment of chronic myeloid leukemia (CML). In vivo, dasatinib undergoes extensive hepatic metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme[2]. One of the major active oxidative metabolites is M24 (hydroxymethyl dasatinib) , formed via the benzylic oxidation of the 6-methyl group on the phenyl ring [1].

Understanding and quantifying M24 is critical for drug development. Not only does it retain pharmacological activity, but it also acts as a mechanism-based inactivator of CYP3A4, potentially leading to complex pharmacokinetic drug-drug interactions [3]. To support pharmacokinetic (PK), toxicological, and structural profiling, pure reference standards of M24 must be chemically synthesized from scratch. The linchpin of this synthetic route is the intermediate 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide .

Mechanistic Pathways & Visualizations

The biological necessity for synthesizing this intermediate stems directly from the hepatic metabolism of the parent drug. Below is the CYP3A4-mediated pathway that necessitates the synthesis of the M24 reference standard.

MetabolicPathway Dasatinib Dasatinib (Parent Drug) CYP3A4 CYP3A4 Oxidation Dasatinib->CYP3A4 Hepatic Metabolism M24 Hydroxymethyl Dasatinib (M24 Metabolite) CYP3A4->M24 Benzylic Oxidation (6-methyl to 6-hydroxymethyl) M20 Phenyl-Hydroxylated Metabolites (M20) CYP3A4->M20 Aromatic Hydroxylation

CYP3A4-mediated metabolic pathway of Dasatinib yielding the M24 metabolite.

Structural and Chemical Profiling

Before detailing the synthesis, it is crucial to understand the physicochemical parameters of the target intermediate. The presence of both an alpha-chloro amide and a benzylic alcohol dictates its reactivity profile.

ParameterSpecification
IUPAC Name 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide
CAS Registry Number 910297-66-4
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
Electrophilic Center Alpha-carbon of the chloroacetamide (susceptible to SN2)
Nucleophilic Center Primary benzylic alcohol (requires protection in strong base)

Historical Synthesis Pathways: Causality & Logic

The synthesis of Dasatinib relies on the coupling of an alpha-chloroacetamide derivative with an aminothiazole core. To synthesize the M24 metabolite, the exact same logic is applied, but the starting aniline must already bear the hydroxymethyl group[1].

The Chemoselectivity Challenge: The precursor, 2-chloro-6-(hydroxymethyl)aniline, contains two nucleophilic centers: a primary aromatic amine and a primary aliphatic alcohol. The introduction of the chloroacetyl group must be highly chemoselective for the amine.

Expertise & Causality in Experimental Design: By strictly controlling the stoichiometry (1.05 equivalents of chloroacetyl chloride) and maintaining a low temperature (0 °C), the reaction is placed under kinetic control. The aniline nitrogen, being more nucleophilic than the benzylic alcohol under weakly basic conditions, is preferentially acylated. If the reaction is run at room temperature or with excess reagent, O,N-bis-acylation occurs. To make the protocol a self-validating and error-tolerant system, a mild basic hydrolysis step is incorporated. If trace O-acylation occurs, a subsequent wash with methanolic potassium carbonate selectively cleaves the aliphatic ester while leaving the robust amide bond intact.

SynthesisWorkflow A 2-Chloro-6- (hydroxymethyl)aniline C 2-Chloro-N-[2-chloro-6- (hydroxymethyl)phenyl]acetamide (Target Intermediate) A->C Acylation (Kinetic Control) B Chloroacetyl Chloride (1.05 eq, 0°C) B->C E Hydroxymethyl Dasatinib (M24) C->E Nucleophilic Substitution D Aminothiazole Derivative D->E

Synthetic workflow from the aniline precursor to the M24 metabolite via the target intermediate.

Experimental Protocols (Self-Validating Systems)

The following methodology outlines the optimized, step-by-step synthesis of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide.

Phase 1: Chemoselective Acylation
  • Preparation: Dissolve 2-chloro-6-(hydroxymethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent ambient moisture from hydrolyzing the electrophile.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to act as an acid scavenger. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Introduction: Dissolve chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the main mixture over 30 minutes.

    • Causality: Dropwise addition prevents localized heating and high concentrations of the electrophile, effectively suppressing unwanted O-acylation.

  • Validation Check: Stir the mixture at 0 °C for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The system validates itself: the complete disappearance of the ninhydrin-active aniline spot and the appearance of a new UV-active spot confirms successful conversion.

Phase 2: Error-Correction (Mild Hydrolysis)
  • Assessment: If TLC indicates a secondary, higher Rf​ spot (indicative of trace O,N-bis-acylation), concentrate the mixture in vacuo.

  • Selective Cleavage: Redissolve the crude residue in methanol and add catalytic K2​CO3​ (0.1 eq). Stir at room temperature for 30 minutes. The ester bond is highly susceptible to methanolysis, whereas the amide bond remains completely stable.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (silica gel) to yield the target intermediate.

Quantitative Data Presentation

The success of the synthesis is confirmed through rigorous analytical characterization. Below is a summary of the quantitative data expected for the purified intermediate.

Analytical MethodExpected Result / Characteristic PeaksPurity Indicator
Appearance Off-white to pale yellow solidVisual confirmation
Yield 78% – 85%Process efficiency
HPLC Purity > 98.5% (Area %)Suitable for downstream coupling
Mass Spectrometry (ESI+) m/z 234.0 [M+H]+ ; 236.0 (Isotope)Confirms molecular weight and di-chloro isotope pattern
1 H NMR (400 MHz, CDCl3​ ) δ 8.20 (br s, 1H, NH), 7.42-7.25 (m, 3H, Ar-H), 4.65 (s, 2H, CH2​OH ), 4.25 (s, 2H, CH2​Cl )Confirms intact benzylic alcohol and alpha-chloro protons

Conclusion

The synthesis of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is a masterclass in applying kinetic control to achieve chemoselectivity. By successfully isolating this intermediate, researchers unlock the ability to synthesize M24 (hydroxymethyl dasatinib). This enables comprehensive downstream applications, including the mapping of CYP3A4 mechanism-based inactivation pathways, accurate pharmacokinetic modeling, and the rigorous safety profiling of Dasatinib in clinical oncology.

References

  • Bristol-Myers Squibb Company. (2006). N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamides metabolites (Patent No. WO2006099474A1).
  • Wang, L., et al. (2008). Identification of the Human Enzymes Involved in the Oxidative Metabolism of Dasatinib: An Effective Approach for Determining Metabolite Formation Kinetics. Drug Metabolism and Disposition, 36(9), 1828-1839.[Link]

  • Li, X., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250.[Link]

Foundational

An In-depth Technical Guide to the Spectroscopic Properties of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide, a substituted acetamide, represents a class of compounds with significant potential in medicinal chemistry. Its efficacy and safety are intrinsically linked to its exact molecular structure and purity. This guide provides a comprehensive technical overview of the spectroscopic methodologies required to characterize this molecule with a high degree of confidence.

As direct spectroscopic data for this specific compound is not publicly available, this document serves as both a predictive guide and a methodological framework. We will leverage established principles of spectroscopy and data from structurally analogous compounds to forecast the expected spectral features. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel substance, blending theoretical knowledge with practical, field-proven techniques. The causality behind each experimental choice is explained to ensure that the protocols are not just followed, but understood.

The molecular structure of the target compound is:

Chemical Structure of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

(Note: This is a placeholder image. The actual structure would be generated or found)

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][2] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR reveals the number of distinct proton types and their proximity to one another. For our target molecule, we can predict the chemical shifts and coupling patterns based on the electronic effects of the substituents (chloro, hydroxymethyl, and acetamido groups).

Expertise & Rationale Behind the Protocol

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, the presence of the hydroxyl (-OH) and amide (N-H) protons, which are exchangeable, can lead to broad signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with these protons, slowing their exchange rate and resulting in sharper, more easily identifiable peaks.[1] Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) due to its chemical inertness and single, sharp resonance peak upfield from most organic signals.

Step-by-Step Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Spectrometer Setup: The experiment is conducted on a 400 MHz (or higher) spectrometer.[3] The higher field strength provides better signal dispersion and resolution.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is crucial for accurate integration.[4]

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Integrate all peaks to determine the relative number of protons.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.0s (broad)1HNH Amide protons are typically downfield and can be broad due to quadrupole effects and exchange.
~7.4 - 7.6m3HAr-H Aromatic protons are deshielded by the ring current. The electron-withdrawing chloro groups will shift them further downfield.
~5.0 - 5.5t (broad)1HOH The hydroxyl proton signal can vary in position and will be a broad triplet if coupled to the adjacent CH₂.
~4.5d2HCH₂ -OHThis methylene group is adjacent to an oxygen and the aromatic ring, shifting it downfield. It will be a doublet due to coupling with the OH proton.
~4.2s2HCH₂ -ClThe methylene group adjacent to the electron-withdrawing chlorine and carbonyl group will be significantly deshielded.
¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. Spectra are typically acquired with broadband proton decoupling, resulting in a single sharp peak for each unique carbon environment.[2]

Step-by-Step Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Spectrometer Setup: Use the same spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a standard pulse sequence with broadband proton decoupling.

    • A wider spectral width is needed (e.g., 0-200 ppm).

    • A much larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the FID as described for ¹H NMR.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-170C =OThe carbonyl carbon of the amide is characteristically found in this downfield region.
~130-140Ar-C (quaternary)Aromatic carbons attached to substituents (C-Cl, C-N, C-CH₂OH) are found in this range.
~125-130Ar-C HAromatic carbons bonded to hydrogen.
~60-65C H₂-OHThe carbon attached to the hydroxyl group is shielded relative to other carbons but deshielded by the oxygen.
~40-45C H₂-ClThe carbon attached to the chlorine atom is significantly deshielded by the halogen.

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale Behind the Protocol

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal to no sample preparation, unlike traditional KBr pellets or Nujol mulls.[6][7] This leads to faster and more reproducible results. The evanescent wave penetrates only a few micrometers into the sample, making it an excellent surface technique.[5]

Step-by-Step Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument or atmosphere (like CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.[7]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)O-H stretchHydroxymethyl (-CH₂OH)
~3250 (sharp)N-H stretchAmide (-NH-)
~3100-3000C-H stretch (sp²)Aromatic C-H
~2950-2850C-H stretch (sp³)Methylene (-CH₂-)
~1670 (strong)C=O stretch (Amide I)Amide (-C=O)
~1550 (strong)N-H bend (Amide II)Amide (-NH-)
~1450C=C stretchAromatic Ring
~1050C-O stretchAlcohol (-CH₂OH)
~750C-Cl stretchAryl & Alkyl Halide
Visualization of the ATR-FTIR Workflow

ATR_FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Clean_Crystal 1. Clean ATR Crystal Background_Scan 2. Record Background Clean_Crystal->Background_Scan Apply_Sample 3. Apply Sample Powder Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Spectrum Apply_Pressure->Collect_Spectrum Final_Spectrum 6. Background-Subtracted IR Spectrum Collect_Spectrum->Final_Spectrum

Caption: Workflow for ATR-FTIR analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expertise & Rationale Behind the Protocol

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule.[9][10] It minimizes fragmentation, ensuring that the primary ion observed corresponds to the intact molecule (the molecular ion). This is critical for unambiguous molecular weight determination. We will operate in positive ion mode, as the amide and alcohol functionalities can be readily protonated to form a positive ion ([M+H]⁺). Adding a small amount of formic acid to the solvent enhances this protonation process, increasing sensitivity.[11]

Step-by-Step Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a solvent like methanol or acetonitrile.[9] From this stock, create a final solution for infusion by diluting it further (e.g., 10 µL into 1 mL) with a solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.[11]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters such as capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas temperature and flow rate.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

  • Data Interpretation:

    • Identify the base peak, which is the most intense signal.

    • Locate the molecular ion peak ([M+H]⁺).

    • Analyze the isotopic pattern. The presence of two chlorine atoms will create a characteristic pattern of peaks due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This isotopic signature is a powerful confirmation of the elemental composition.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₉Cl₂NO₂

  • Monoisotopic Mass: 233.00 g/mol

  • Expected Ion (Positive Mode): [M+H]⁺ = 234.01 m/z

The key feature will be the isotopic cluster for the [M+H]⁺ ion due to the two chlorine atoms. The expected pattern will be:

  • [M+H]⁺: (Base peak, containing two ³⁵Cl atoms)

  • [M+H+2]⁺: (Significant peak, ~65% of the base peak, containing one ³⁵Cl and one ³⁷Cl)

  • [M+H+4]⁺: (Smaller peak, ~10% of the base peak, containing two ³⁷Cl atoms)

This distinctive isotopic pattern provides a high-confidence validation of the presence of two chlorine atoms in the molecule.

Visualization of the ESI Process

ESI_Process Sample_Solution Sample in Solution (+ 0.1% Formic Acid) Capillary High Voltage Capillary Sample_Solution->Capillary Droplets Charged Droplets (Aerosol) Capillary->Droplets Desolvation Solvent Evaporation (Desolvation) Droplets->Desolvation Ions Gas-Phase Ions [M+H]⁺ Desolvation->Ions MS_Analyzer Mass Analyzer (m/z separation) Ions->MS_Analyzer

Caption: The Electrospray Ionization (ESI) process.

Section 4: UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Expertise & Rationale Behind the Protocol

The choice of solvent can significantly affect the position of the absorption maxima (λ_max) due to solute-solvent interactions.[12][13] Ethanol is a common, transparent solvent in the UV range and is a good starting point. A quartz cuvette is mandatory as glass absorbs UV radiation.

Step-by-Step Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute stock solution of the compound in ethanol. The concentration should be low enough that the maximum absorbance is below ~1.5 AU (Absorbance Units) to ensure linearity (adherence to the Beer-Lambert law).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with pure ethanol and place it in the reference beam path. Fill a second quartz cuvette with the same ethanol and place it in the sample beam path. Run a baseline scan to zero the instrument.

  • Data Acquisition: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the sample beam path and acquire the absorption spectrum, typically from 200 to 400 nm.[12]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Predicted UV-Vis Absorption Data

For N-(substituted phenyl) acetamides, electronic transitions are expected.[12] We can predict two primary absorption bands:

  • λ_max ~210-230 nm: Attributed to the π → π* transition within the benzene ring.

  • λ_max ~260-280 nm: Attributed to the n → π* transition associated with the carbonyl group of the amide, conjugated with the aromatic ring. The substitution on the ring will influence the exact position of this band.

Conclusion

The structural characterization of a novel compound like 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide requires a multi-faceted spectroscopic approach. By integrating data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the strategic protocols and predictive data necessary for researchers to confidently undertake this characterization. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that upholds the highest standards of scientific integrity.

References

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(1), 3-12. [Link]

  • LCGC International. (2026, March 12). Electrospray Ionization for Mass Spectrometry. Retrieved from LCGC International. [Link]

  • School of Chemical Sciences, University of Illinois. (n.d.). Electrospray Ionization. Retrieved from University of Illinois. [Link]

  • Meti, M. D., Byale, A. S., Patil, V. B., & Nandibewoor, S. T. (2014). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 568-575. [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from Chemistry LibreTexts. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac Ltd. [Link]

  • ResearchGate. (2025, August 9). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides | Request PDF. Retrieved from ResearchGate. [Link]

  • Atanasova, M., Yordanova, D., & Kurteva, V. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Bulgarian Chemical Communications, 53(3), 329-335. [Link]

  • Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from Boston University. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of the synthesized compounds in ethanol (a) and formamide (b). Retrieved from ResearchGate. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from AZoLifeSciences. [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for quantifying 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

An Application Note and Protocol for the Quantification of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide using a Developed and Validated HPLC Method Authored by a Senior Application Scientist This document prov...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide using a Developed and Validated HPLC Method

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. This application note is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound in various sample matrices.

The narrative follows a logical progression from understanding the analyte's properties to method development, final protocol, and validation, underscoring the scientific rationale behind each step. This approach ensures the resulting method is not only accurate and precise but also rugged and suitable for its intended purpose.

Introduction and Analyte Characterization

The primary objective of this application note is to present a systematic approach to developing an HPLC method that can separate 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide from potential impurities and degradation products, and to validate this method in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several chromatographic parameters. The overall workflow for this process is illustrated below.

HPLC_Method_Development A Analyte Characterization (Structure, Polarity, UV Absorbance) B Initial Column & Mobile Phase Screening A->B Input C Optimization of Mobile Phase Composition (Organic Ratio, pH) B->C Refine D Optimization of Chromatographic Parameters (Flow Rate, Temperature) C->D Fine-tune E Final Method Selection D->E Finalize F Method Validation (ICH Guidelines) E->F Validate

Caption: Workflow for HPLC Method Development.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

  • Data Acquisition: A suitable chromatography data system (CDS) for data acquisition and processing.

  • Chemicals:

    • 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide reference standard (of known purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Deionized water (18.2 MΩ·cm or higher).

    • Formic acid or phosphoric acid (for mobile phase modification).

Column Selection

The choice of the stationary phase is critical for achieving the desired separation. Given the moderately non-polar nature of the analyte, a reversed-phase column is the most appropriate choice.[2]

  • Recommended Column: A C18 column is a good starting point due to its versatility and wide range of applications in separating moderately polar to non-polar compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a common choice for method development.

  • Alternative Column: A Phenyl-Hexyl column could also be considered, as the phenyl stationary phase can offer alternative selectivity for aromatic compounds through pi-pi interactions.[2]

Mobile Phase Selection and Optimization

The mobile phase composition plays a crucial role in controlling the retention and elution of the analyte.

  • Organic Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. ACN is generally preferred for its lower viscosity and UV transparency at lower wavelengths.

  • Aqueous Phase: Deionized water is the standard aqueous component. The pH of the mobile phase can significantly impact the retention of ionizable compounds.[2] Although the target analyte does not have strongly acidic or basic groups, small pH adjustments with formic or phosphoric acid can improve peak shape.

  • Initial Screening: A good starting point is a gradient elution from a low to a high concentration of the organic solvent to determine the approximate elution conditions. For example, a gradient of 20% to 80% ACN in water over 20 minutes.

  • Optimization: Based on the initial screening, the gradient can be optimized to improve resolution and reduce run time. If the peak shape is poor, the addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to sharpen the peaks.

Detection Wavelength

The aromatic nature of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide suggests strong UV absorbance.[6] A UV scan of the analyte in the mobile phase should be performed using a PDA detector to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for quantification.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the final, optimized HPLC method.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will depend on the sample matrix. For a bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, a sample extraction step may be necessary.

  • Example for a Bulk Substance: Accurately weigh approximately 10 mg of the sample, dissolve it in a 10 mL volumetric flask with acetonitrile, and then dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λmax (determined by UV scan)
Injection Volume 10 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
20.02080
20.17030
25.07030

Method Validation

The developed HPLC method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[4] The key validation parameters are outlined below.

HPLC_Method_Validation A Method Validation B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G

Caption: Key Parameters for HPLC Method Validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] This can be demonstrated by injecting a blank (diluent), a placebo (if applicable), and the analyte, and showing that there are no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Procedure: Analyze a series of at least five concentrations of the reference standard across the desired range (e.g., 1-100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[3]

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the same standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on a signal-to-noise ratio of 3:1.[3]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.[3]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

  • Procedure: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of a reversed-phase HPLC method for the quantification of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. By following the systematic approach outlined, researchers can establish a reliable, accurate, and precise analytical method that is suitable for routine analysis in a quality control environment. The detailed validation protocol ensures that the method complies with international regulatory standards.

References

  • HPLC Method Development and Valid
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]

  • analytical method validation and validation of hplc | PPT - Slideshare. [Link]

  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • HPLC Method development: an overview. - PharmaCores. [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed. [Link]

  • 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide - PubChem. [Link]

  • (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations - ResearchGate. [Link]

  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry. [Link]

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem. [Link]

  • 2-Chloro-N-(2-(hydroxyMethyl)phenyl)acetaMide — Chemical Substance Information. [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. [Link]

Sources

Application

Using 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide as a precursor in organic synthesis

Document ID : APP-NOTE-2026-03-18 Target Audience : Researchers, Medicinal Chemists, and Pharmacokinetic (PK) Scientists Subject : Application Note and Protocols for the Utilization of 2-Chloro-N-[2-chloro-6-(hydroxymeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID : APP-NOTE-2026-03-18 Target Audience : Researchers, Medicinal Chemists, and Pharmacokinetic (PK) Scientists Subject : Application Note and Protocols for the Utilization of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide in Oncology Drug Development

Executive Summary

In the development and regulatory approval of targeted kinase inhibitors, the identification, synthesis, and profiling of active metabolites are mandatory requirements by agencies such as the FDA and EMA. Dasatinib (Sprycel®), a highly potent dual Src/Bcr-Abl tyrosine kinase inhibitor used for Chronic Myeloid Leukemia (CML), undergoes extensive hepatic metabolism. One of its primary active metabolites is Hydroxymethyl Dasatinib (Metabolite M24).

This application note details the critical role of the highly specialized precursor 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide in the regioselective, convergent synthesis of the M24 metabolite standard. We provide detailed, self-validating experimental protocols and mechanistic insights to enable researchers to reliably synthesize this standard for downstream pharmacokinetic and pharmacodynamic profiling [1].

Scientific Rationale & Mechanistic Insights

Direct functionalization (hydroxylation) of the parent Dasatinib molecule to yield the M24 metabolite is synthetically unviable. The parent drug contains multiple electron-rich centers and oxidizable sites (e.g., the piperazine ring, the thiazole core, and the pyrimidine ring) which would lead to a complex mixture of unselective oxidation products [2].

To achieve absolute regioselectivity, a convergent synthetic strategy is employed. By utilizing a pre-functionalized aniline derivative—specifically, 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide—chemists can bypass the selectivity issues of late-stage oxidation. This precursor acts as the crucial electrophilic building block that undergoes an SN​2 displacement with the nucleophilic thiazole-pyrimidine intermediate to form the exact structural architecture of the M24 metabolite.

Physicochemical Properties

The quantitative data for the precursor and its resulting active metabolite are summarized below for analytical comparison [3].

Compound NameCAS NumberMolecular FormulaMolecular WeightTarget / ApplicationIC50 / Activity
Precursor: 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide910297-66-4C9H9Cl2NO2234.08 g/mol Chemical SynthesisN/A
Metabolite M24: Hydroxymethyl Dasatinib910297-58-4C22H26ClN7O3S504.01 g/mol K562 CML Cells46.7 nM [2]
Parent Drug: Dasatinib302962-49-8C22H26ClN7O2S488.01 g/mol Src / Bcr-Abl Kinases< 1.0 nM [2]

Synthetic Workflows & Visualization

The following diagram illustrates the convergent synthetic pathway. The strategic use of the functionalized precursor ensures that the sensitive hydroxymethyl group is preserved throughout the final coupling step.

Synthesis A 2-Chloro-6-(hydroxymethyl)aniline + Chloroacetyl Chloride B 2-Chloro-N-[2-chloro-6- (hydroxymethyl)phenyl]-acetamide (Precursor) A->B N-Acylation (0°C, DIPEA) D Hydroxymethyl Dasatinib (Active Metabolite M24) B->D SN2 Alkylation C Thiazole-Pyrimidine Amine Intermediate C->D Base-mediated Coupling (NaH)

Caption: Convergent synthesis pathway of Hydroxymethyl Dasatinib utilizing the chloroacetamide precursor.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic causality and in-process analytical controls to ensure high-fidelity synthesis.

Protocol 1: Regioselective Synthesis of the Precursor

Objective: To synthesize 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide without inducing O-acylation at the primary alcohol site.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-chloro-6-(hydroxymethyl)aniline in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 12.0 mmol (1.2 eq) of N,N-diisopropylethylamine (DIPEA).

    • Causality Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. The amino group of the aniline is a stronger nucleophile than the primary alcohol, but strict temperature control is required to maintain this kinetic preference.

  • Acylation: Cool the reaction vessel to 0°C using an ice bath. Add 10.5 mmol (1.05 eq) of chloroacetyl chloride dropwise over 30 minutes.

    • Causality Insight: Dropwise addition at 0°C prevents thermal runaway and strictly minimizes the formation of O-acylated or di-acylated impurities.

  • Propagation: Stir the mixture for 2 hours at 0°C, monitoring the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1).

  • Workup & Validation: Once the starting material is consumed, quench the reaction with 30 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude product via LC-MS. The presence of the target mass ( m/z 234 [M+H]+ ) confirms successful N-acylation. Purify via flash chromatography if purity is < 95%.

Protocol 2: Convergent Coupling to Hydroxymethyl Dasatinib (M24)

Objective: To couple the synthesized precursor with the parent thiazole-pyrimidine intermediate via an SN​2 displacement.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the 2-amino-thiazole-pyrimidine intermediate in 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool to 0°C and add 10.0 mmol (2.0 eq) of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Causality Insight: The 2-aminothiazole group is weakly nucleophilic due to electron delocalization. NaH completely deprotonates the amine, generating a highly reactive nitrogen anion necessary for the subsequent SN​2 attack.

  • Coupling: After hydrogen gas evolution ceases (approx. 30 mins), add a solution of the precursor (5.5 mmol, synthesized in Protocol 1) in 10 mL DMF dropwise.

  • Heating: Warm the reaction to 60°C and stir for 4-6 hours.

  • Workup: Cool to room temperature and carefully quench with ice water. Extract the product into Ethyl Acetate ( 3×30 mL).

  • Self-Validation Check: Run HPLC analysis on the organic extract. The appearance of a new peak with m/z 504 [M+H]+ via LC-MS confirms the successful formation of Hydroxymethyl Dasatinib [1]. Purify the final compound using preparative HPLC to achieve >98% purity required for biological assays.

Application in Pharmacological Profiling

Once synthesized, the highly pure Hydroxymethyl Dasatinib standard is deployed into a rigorous analytical and biological pipeline. This ensures that clinical trials can accurately quantify patient exposure to the active metabolite, which directly impacts safety and efficacy modeling.

Profiling S1 Synthesize M24 Standard using Precursor S2 LC-MS/MS Method Development & Validation S1->S2 High Purity Standard S3 In Vitro Kinase Assays (Src/Bcr-Abl IC50) S1->S3 Biological Evaluation S4 Patient Plasma Quantification S2->S4 Validated Assay S5 PK/PD Modeling & Safety Profiling S3->S5 Efficacy Data S4->S5 Exposure Data

Caption: Pharmacokinetic and pharmacodynamic profiling workflow enabled by the synthetic metabolite standard.

References

  • Title: WO2006099474A1 - 'n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)
Method

Application Notes and Protocols for the Extraction of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide from Biological Samples

Introduction The accurate quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of drug development, clinical toxicology, and research. This document provides a comprehensive guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of drug development, clinical toxicology, and research. This document provides a comprehensive guide to the extraction of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide , a compound of interest in various scientific disciplines, from common biological samples such as plasma, urine, and tissue homogenates. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for isolating the analyte with high recovery and purity, suitable for subsequent analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

The inherent complexity of biological samples, which contain a myriad of endogenous substances like proteins, lipids, salts, and other small molecules, presents a significant analytical challenge.[1][2] These matrix components can interfere with the detection of the target analyte, leading to ion suppression in mass spectrometry, or co-elution in chromatography, thereby compromising the accuracy and sensitivity of the analysis.[1] Consequently, a meticulously optimized sample preparation strategy is paramount.

This guide will explore three widely adopted and effective extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The selection of the most appropriate method will depend on the specific biological matrix, the required limit of quantification, sample throughput needs, and the available instrumentation. For each technique, we will delve into the underlying chemical principles, provide step-by-step protocols, and discuss critical parameters that influence extraction efficiency.

Physicochemical Properties of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

Structure:

  • Molecular Formula: C9H9Cl2NO2

  • Molecular Weight: 234.08 g/mol

Inferred Properties:

  • Polarity: The presence of two chloro groups, an amide linkage, and a hydroxymethyl group suggests that the molecule is moderately polar. The hydroxyl and amide groups are capable of hydrogen bonding.

  • Solubility: Based on its structure, it is expected to have limited solubility in water and good solubility in organic solvents like methanol, acetonitrile, and ethyl acetate.[3]

  • pKa: The amide proton is weakly acidic, with an estimated pKa well above the physiological pH range. The hydroxyl group is also weakly acidic. The molecule lacks a strongly basic functional group. This suggests that the compound will be neutral over a wide pH range.

These inferred properties guide the selection of appropriate solvents and pH conditions for extraction.

Recommended Extraction Methodologies

The choice of extraction method is a critical decision that impacts the quality of the final analytical data. Below, we present three robust protocols, each with its own set of advantages and considerations.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2][4] For a moderately polar, neutral compound like 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide, LLE offers a straightforward and cost-effective approach.

Principle of LLE:

The analyte partitions between the aqueous biological sample and an immiscible organic solvent. The efficiency of this partitioning is governed by the analyte's distribution coefficient (Kd) between the two phases.[5] The choice of organic solvent is critical; it should have a high affinity for the analyte and be immiscible with the aqueous sample.

Experimental Protocol for LLE from Plasma/Serum:

  • Sample Pre-treatment: To a 1.0 mL aliquot of plasma or serum in a glass centrifuge tube, add 1.0 mL of water or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). This dilution step reduces the viscosity of the sample.

  • Protein Precipitation (Optional but Recommended): Add 2.0 mL of a precipitating agent such as acetonitrile or methanol. Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube. This step helps to disrupt protein-analyte binding and improve extraction efficiency.

  • Extraction: Add 5.0 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture of hexane and isopropanol).

    • Rationale: Ethyl acetate is a good choice for moderately polar compounds. Dichloromethane is also effective but is denser than water.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette, taking care not to disturb the aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase of the analytical method (e.g., 50:50 acetonitrile:water) for subsequent analysis.

Table 1: Comparison of LLE Solvents

Organic SolventPolarity IndexDensity (g/mL)AdvantagesDisadvantages
Ethyl Acetate4.40.902Good for moderately polar compounds, volatile.Can extract some endogenous interferences.
Dichloromethane3.11.33Good solvating power.Forms the lower layer, can be more challenging to separate. Halogenated solvent.
Hexane/Isopropanol (90:10)~0.1/3.9~0.67Low polarity, good for cleaner extracts.May have lower recovery for more polar analytes.
Solid-Phase Extraction (SPE)

SPE is a more selective and efficient sample preparation technique compared to LLE.[2] It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.

Principle of SPE:

The separation is based on the affinity of the analyte for the solid sorbent relative to the sample matrix. For 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide, a reversed-phase (RP) SPE mechanism is most appropriate, where a nonpolar sorbent retains the moderately polar analyte from a polar aqueous sample.

Experimental Protocol for SPE from Urine:

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. If the analyte is suspected to be conjugated (e.g., as a glucuronide), an enzymatic hydrolysis step using β-glucuronidase may be necessary prior to extraction.[6][7] To 1.0 mL of urine, add 1.0 mL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).

  • SPE Cartridge Conditioning: Condition a C18 or a polymeric reversed-phase SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.[6] Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences. A subsequent wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences without eluting the analyte.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water, which can interfere with the elution step.

  • Elution: Elute the analyte from the cartridge with a small volume (e.g., 2 x 1 mL) of a strong organic solvent such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Diagram 1: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_steps SPE Protocol Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Pre-treated Sample Condition->Load Ready for sample Wash 3. Wash Interferences (Water, then 5% Methanol) Load->Wash Analyte retained Dry 4. Dry Sorbent Bed Wash->Dry Interferences removed Elute 5. Elute Analyte (Methanol or Acetonitrile) Dry->Elute Prepare for elution Analyze 6. Evaporate & Reconstitute for Analysis Elute->Analyze Purified analyte

Caption: A typical workflow for solid-phase extraction.

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

Originally developed for pesticide analysis in food, the QuEChERS method has been widely adapted for the extraction of various drugs and metabolites from biological samples due to its simplicity, speed, and effectiveness.[1][8][9] The method involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Principle of QuEChERS:

The sample is first extracted with an organic solvent (typically acetonitrile) in the presence of salts. The salts induce phase separation between the aqueous and organic layers and help to drive the analyte into the organic phase.[10] The subsequent d-SPE step uses a combination of sorbents to remove specific matrix interferences.

Experimental Protocol for QuEChERS from Tissue Homogenate:

  • Homogenization: Homogenize the tissue sample (e.g., liver, brain) in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

  • Extraction: In a 50 mL centrifuge tube, combine 1.0 g of the tissue homogenate with 10 mL of acetonitrile.

  • Salting-Out: Add a pre-packaged QuEChERS salt packet containing, for example, 4 g of anhydrous magnesium sulfate (MgSO4) and 1 g of sodium chloride (NaCl).

    • Rationale: MgSO4 helps to remove water from the sample, while NaCl aids in the phase separation.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. For general cleanup, a combination of 150 mg of anhydrous MgSO4 and 50 mg of Primary Secondary Amine (PSA) sorbent can be used.

    • Rationale: PSA removes fatty acids, organic acids, and some sugars. MgSO4 removes any remaining water.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected for analysis or evaporated and reconstituted if further concentration is needed.

Diagram 2: QuEChERS Workflow

QuEChERS_Workflow cluster_quechers QuEChERS Protocol Sample 1. Sample + Acetonitrile Salts 2. Add QuEChERS Salts Sample->Salts Shake 3. Shake & Centrifuge Salts->Shake Supernatant 4. Collect Acetonitrile Layer Shake->Supernatant dSPE 5. Add to d-SPE Tube (MgSO4 + PSA) Supernatant->dSPE Vortex 6. Vortex & Centrifuge dSPE->Vortex Final_Extract 7. Final Extract for Analysis Vortex->Final_Extract

Caption: The two-step process of the QuEChERS method.

Method Validation and Troubleshooting

Regardless of the chosen extraction method, it is imperative to perform a thorough method validation to ensure the reliability and accuracy of the results. Key validation parameters include:

  • Recovery: The percentage of the analyte that is successfully extracted from the sample. This is typically assessed by comparing the analytical response of a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Matrix Effect: The influence of co-eluting endogenous compounds on the ionization of the analyte in the mass spectrometer. This can be evaluated by comparing the response of the analyte in a post-extracted blank matrix to its response in a pure solvent.

  • Linearity, Accuracy, and Precision: Standard validation parameters to assess the performance of the entire analytical method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Troubleshooting Common Extraction Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low Recovery - Inappropriate LLE solvent or SPE sorbent.- Incomplete elution from SPE cartridge.- Analyte binding to proteins or plastics.- Optimize solvent polarity or SPE chemistry.- Use a stronger elution solvent or increase elution volume.- Perform protein precipitation; use low-binding tubes.
High Matrix Effect - Insufficient cleanup of the extract.- Co-elution of interfering substances.- Optimize the wash steps in SPE.- Use a more selective d-SPE sorbent in QuEChERS.- Modify the chromatographic conditions to separate the analyte from interferences.
Poor Reproducibility - Inconsistent sample handling or extraction procedure.- Variability in SPE cartridges or QuEChERS tubes.- Ensure consistent vortexing times, solvent volumes, and evaporation conditions.- Use high-quality, certified consumables.

Conclusion

The extraction of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide from biological matrices is a critical step for its accurate quantification. This guide has provided detailed protocols for Liquid-Liquid Extraction, Solid-Phase Extraction, and a modified QuEChERS method, along with the scientific rationale behind the experimental choices. The selection of the optimal method will depend on the specific requirements of the study. By following these guidelines and performing a thorough method validation, researchers can obtain high-quality data for their pharmacological, toxicological, or metabolic studies.

References

  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025). Journal of Multidisciplinary Applied Natural Science.
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025).
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025). Journal of Multidisciplinary Applied Natural Science, 5(2), 523-535.
  • The QuEChERS Approach to Determine Pharmaceuticals and Toxins in Whole Blood. (2011). Agilent.
  • In-Vitro Modified QuEChERS Based Analytical Method for Simultaneous Detection of Antidepressant Drugs from Biological Matrices. (2022). Journal of Multidisciplinary Applied Natural Science, 2(3), 1-13.
  • Application Note: Protocol for Solid-Phase Extraction of Phenanthrene Metabolites from Urine. (n.d.). Benchchem.
  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • [Determination of Aromatic Compounds Metabolites in Human Urine by Solid Phase Extraction-liquid Chromatography-Tandem Mass Spectrometry]. (2020). Wei sheng yan jiu = Journal of hygiene research, 49(5), 825–831.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide. (n.d.). PubChem.
  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent.
  • Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. (n.d.). ResearchGate.
  • 2-chloro-N-(2-hydroxy-6-methylphenyl)acetamide — Chemical Substance Information. (n.d.).
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (2026). ChemicalBook.
  • 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. (n.d.). PubChem.
  • Solid Phase Extraction: Normal Phase Methodology. (n.d.). MilliporeSigma.
  • Analytical Procedures Used in Examining Human Urine Samples. (n.d.). Polish Journal of Environmental Studies.
  • Extraction of Drugs and Metabolites from Biological Matrices. (2025). International Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (n.d.). Benchchem.
  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). Scientific Reports, 13(1), 8173.
  • 2-Chloro-N-(2-(hydroxymethyl)phenyl)acetamide. (n.d.). MilliporeSigma.
  • Acetamide, 2-chloro-. (n.d.). NIST WebBook.
  • 2-​Chloro-​(N-​2,​6-​diethyl phenyl)​acetamide. (n.d.). LGC Standards.
  • In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser desorption/ionization MS analysis of polypeptide mixtures. (2003). Analytical chemistry, 75(10), 2362–2369.
  • Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. (n.d.). Agilent.
  • Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. (2024). Center for Devices and Radiological Health - Regulatory Science Tools Catalog.
  • Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. (2018). Journal of separation science, 41(16), 3329–3337.
  • Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts.
  • Application of salt-assisted liquid-liquid extraction in bioanalytical methods. (2024). EUCHEMBIOJ Reviews.
  • Liquid–liquid extraction as a sample preparation procedure for the determination of Na, K, Ca, and Mg in biodiesel. (n.d.). Analytical Methods, 4(9), 2726-2731.

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to improve synthesis yield of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

Technical Support Center: Synthesis Optimization Welcome to the advanced troubleshooting guide for the synthesis of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (CAS: 910297-66-4), a critical intermediate wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization

Welcome to the advanced troubleshooting guide for the synthesis of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (CAS: 910297-66-4), a critical intermediate widely recognized in pharmaceutical development as Dasatinib Impurity 8 [1].

The synthesis of this molecule relies on the acylation of 2-amino-3-chlorobenzyl alcohol with chloroacetyl chloride. The primary mode of failure in this workflow is poor chemoselectivity, leading to unwanted O-acylation or di-acylation. As a Senior Application Scientist, I have structured this guide to provide mechanistic causality, optimized protocols, and chemical rescue strategies to maximize your N-acylation yield.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why is my reaction yielding a high percentage of the O-acylated byproduct instead of the target N-acetamide? A: This is a classic nucleophilic competition exacerbated by reaction byproducts. While the primary aniline nitrogen is inherently more nucleophilic than the primary aliphatic alcohol, the acylation reaction generates stoichiometric hydrochloric acid (HCl). The conjugate acid of the aniline has a pKₐ of ~4.5, meaning it is rapidly protonated by the generated HCl to form an anilinium salt. Once protonated, the nitrogen loses its nucleophilicity. The aliphatic alcohol (pKₐ ~15) remains unprotonated and freely attacks the highly reactive chloroacetyl chloride, shifting the pathway entirely toward O-acylation [2].

Q: How do I prevent amine protonation without accidentally deprotonating the alcohol? A: The key is selecting an acid scavenger that neutralizes HCl faster than the protonation of the aniline, but is not basic enough to form an alkoxide. Traditional strong organic bases (like Triethylamine or DIPEA) in anhydrous solvents often create localized basic pockets that promote O-acylation. The most effective strategy utilizes an aqueous phosphate buffer (pH 7.4) combined with an epoxide (e.g., propylene oxide) as an irreversible HCl scavenger [3]. The epoxide undergoes ring-opening with HCl to form chloropropanol, maintaining a neutral pH and preserving the amine's nucleophilicity.

Q: My batch has already over-reacted, resulting in significant di-acylation. Can this material be rescued? A: Yes. You can exploit the differential electrophilicity between the newly formed ester and amide bonds. The O-chloroacetate ester is highly activated by the electron-withdrawing α-chlorine, making it exceptionally susceptible to mild basic hydrolysis. In contrast, the N-chloroacetamide is resonance-stabilized and robust. Subjecting the crude di-acylated mixture to a mild carbonate base in methanol will selectively cleave the ester, regenerating the hydroxymethyl group and rescuing your target compound.

Part 2: Quantitative Chemoselectivity Data

The table below summarizes the causal relationship between reaction conditions and the resulting N/O-acylation ratios.

Reaction ConditionBase / Acid ScavengerSolvent SystemTemp (°C)Target N-Acylation Yield (%)Byproduct O/Di-Acylation (%)
Standard AnhydrousTriethylamine (TEA)Dichloromethane2545%40%
Low-Temp AnhydrousSodium BicarbonateTetrahydrofuran075%15%
Schotten-BaumannSodium AcetateEtOAc / Water0–585%8%
Bio-compatible Propylene Oxide Phosphate Buffer 25 >90% <5%

Data Note: The bio-compatible aqueous method prevents the formation of anilinium salts while suppressing esterification, resulting in the highest chemoselectivity [3].

Part 3: Mechanistic Workflow & Rescue Pathway

Chemoselectivity SM 2-Amino-3-chlorobenzyl alcohol (Starting Material) Reagent + Chloroacetyl Chloride SM->Reagent Cond1 Aqueous Buffer / Mild Base (Optimal HCl Scavenging) Reagent->Cond1 Cond2 Strong Base / Organic Solvent (Amine Protonation Risk) Reagent->Cond2 Target N-Acylation (Target) 2-Chloro-N-[2-chloro-6- (hydroxymethyl)phenyl]-acetamide Cond1->Target Byproduct O-Acylation / Di-acylation (Byproduct) Cond2->Byproduct Rescue Mild Basic Hydrolysis (K2CO3, MeOH/H2O) Byproduct->Rescue Rescue->Target

Workflow for chemoselective N-acylation and rescue of O-acylated byproducts.

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Chemoselective N-Chloroacetylation (Aqueous Method)

This protocol is self-validating; the target amide is highly insoluble in water and will precipitate upon formation, driving the reaction forward and preventing over-reaction [2].

  • Preparation: In a round-bottom flask, suspend 2-amino-3-chlorobenzyl alcohol (1.0 eq, 10 mmol) in 50 mL of 0.1 M aqueous phosphate buffer (pH 7.4). If the starting material clumps, add 5 mL of THF to aid dispersion.

  • Scavenger Addition: Add propylene oxide (2.0 eq, 20 mmol) to the suspension. Stir vigorously for 5 minutes.

  • Acylation: Cool the reaction vessel to 0–5 °C using an ice bath. Add chloroacetyl chloride (1.05 eq, 10.5 mmol) dropwise over 15 minutes using an addition funnel. Maintain vigorous stirring to ensure the biphasic droplets are minimized.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The reaction is complete when a thick white precipitate forms. Verify completion via TLC (Eluent: 1:1 EtOAc/Hexane; UV active).

  • Isolation: Collect the precipitated 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide via vacuum filtration. Wash the filter cake with ice-cold water (2 × 20 mL) to remove phosphate salts and chloropropanol. Dry under high vacuum at 40 °C overnight.

Protocol B: Rescue Operation (Selective Ester Hydrolysis)

Use this protocol if your LC-MS or TLC indicates a high presence of the di-acylated byproduct.

  • Dissolution: Dissolve the crude, di-acylated mixture in Methanol (10 mL per gram of crude material).

  • Base Addition: Prepare a solution of Potassium Carbonate (K₂CO₃, 0.5 eq) in a minimal amount of distilled water (approx. 1 mL water per gram of K₂CO₃). Add this dropwise to the methanolic solution.

  • Hydrolysis: Stir the mixture at room temperature (20–25 °C). Do not heat, as elevated temperatures risk hydrolyzing the primary alpha-chloro group.

  • Monitoring: Monitor via TLC every 30 minutes. The higher-Rf di-acylated spot will disappear, converging into the lower-Rf N-acylated target spot.

  • Workup: Once complete, concentrate the methanol under reduced pressure. Dilute the residue with Ethyl Acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the rescued target compound.

References

  • Chemicea Pharmaceuticals.2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (Dasatinib Impurity 8).
  • BenchChem.N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Taylor & Francis (Synthetic Communications).An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
Optimization

Overcoming low aqueous solubility of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in biochemical and cell-based assays: the poor aqueous solubility of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in biochemical and cell-based assays: the poor aqueous solubility of highly lipophilic, halogenated intermediates.

Specifically, this guide focuses on 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide , a highly hydrophobic compound often utilized as a precursor or reference standard in the development of kinase inhibitors (such as Dasatinib).

Root Cause Analysis: Why is this compound so insoluble?

Before troubleshooting, it is critical to understand the causality behind the compound's behavior in aqueous media.

The molecule, 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide, presents a "perfect storm" for aqueous insolubility:

  • High Lipophilicity: The presence of two electron-withdrawing chlorine atoms and an aromatic phenyl ring significantly increases the compound's partition coefficient (LogP), making it highly hydrophobic.

  • Stable Crystal Lattice (Thermodynamic Barrier): The hydroxymethyl (-CH₂OH) and acetamide (-NH-CO-) groups act as strong hydrogen bond donors and acceptors. In the solid state, these groups form a tightly packed, highly stable crystal lattice. Breaking this lattice requires significant energy, resulting in low thermodynamic solubility.

  • The "Solvent Shift" Effect (Kinetic Barrier): In high-throughput assays, compounds are typically dissolved in 100% Dimethyl Sulfoxide (DMSO) and then spiked into an aqueous buffer[1]. Because DMSO is infinitely miscible with water, it rapidly diffuses away from the compound into the bulk aqueous phase. The lipophilic compound is suddenly left highly supersaturated in water, leading to rapid nucleation and micro-precipitation (a failure of kinetic solubility).

Troubleshooting FAQs

Q: My compound appears to dissolve when I add the DMSO stock to my assay buffer, but my assay readouts are highly variable. What is happening? A: You are likely experiencing micro-precipitation. When the compound exceeds its kinetic solubility limit, it forms sub-visible colloidal aggregates rather than a true solution. These micro-precipitates cause light scattering (interfering with fluorescence/absorbance readouts) and artificially lower the effective concentration of the drug available to interact with your biological target. You must validate solubility using a self-validating physical method, such as laser nephelometry[2].

Q: How should I prepare my initial master stock to ensure maximum stability? A: Always use sterile, anhydrous DMSO (≥99.9% purity) to prepare a high-concentration master stock (e.g., 10 mM). Because water absorption from the atmosphere can degrade the stock or induce premature precipitation, aliquot the DMSO stock into single-use tubes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].

Q: I am running a serum-free cell-based assay and cannot use surfactants like Tween-20 or carrier proteins like BSA. How can I keep the compound in solution? A: The most effective strategy is the use of cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They form a host-guest inclusion complex with the lipophilic dichlorophenyl ring of the compound, effectively "hiding" the hydrophobic moiety from the water while maintaining overall aqueous solubility[3].

Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be paired with a self-validating verification step. Follow these protocols sequentially.

Protocol A: Preparation of 10 mM DMSO Master Stock
  • Equilibration: Allow the vial of lyophilized 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh the required mass using a calibrated analytical balance (e.g., 2.34 mg for 1 mL of 10 mM stock, based on MW ~234.08 g/mol ).

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at 25°C for 5 minutes until the solution is optically clear.

  • Aliquot & Store: Divide into 20 µL single-use aliquots in opaque microcentrifuge tubes and store at -80°C[1].

Protocol B: HP-β-Cyclodextrin Formulation (For Aqueous Assays)

Use this protocol to prepare a 100 µM working solution in aqueous buffer.

  • Prepare Carrier Buffer: Dissolve HP-β-CD in your target aqueous assay buffer (e.g., PBS or HEPES) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Intermediate Dilution: Thaw a 10 mM DMSO stock aliquot. Dilute it 1:10 into 100% DMSO to create a 1 mM intermediate stock.

  • Complexation: While vortexing the 20% HP-β-CD buffer at medium speed, add the 1 mM intermediate stock dropwise at a 1:10 ratio (e.g., 100 µL of stock into 900 µL of buffer). Causality note: Slow addition under vortexing prevents localized supersaturation and allows the inclusion complex to form dynamically.

  • Incubation: Shake the mixture at 37°C for 30 minutes to ensure thermodynamic equilibrium of the inclusion complex[3]. Final concentration: 100 µM compound, 10% DMSO, 18% HP-β-CD. (Further dilute with standard buffer to reach the final desired assay concentration and <1% DMSO).

Protocol C: Nephelometric Verification of Kinetic Solubility

This is a self-validating system to prove your compound is in solution.

  • Plate Preparation: Pipette 100 µL of your final formulated assay media (containing the compound) into a clear-bottom 96-well microplate.

  • Controls: Include a "Vehicle Control" (buffer + equivalent DMSO/HP-β-CD without the compound) and a "Positive Precipitation Control" (compound spiked directly into plain buffer without carriers).

  • Measurement: Read the plate using a laser microplate nephelometer. The instrument measures forward-scattered light caused by insoluble particles, reported in Relative Nephelometry Units (RNU)[2].

  • Validation Criteria: The sample is considered fully soluble if its RNU value is within 5% of the Vehicle Control. High RNU counts indicate micro-precipitation.

Data Presentation: Solubilization Strategies Comparison

Solubilization StrategyMax Estimated Kinetic SolubilityAssay CompatibilityProsCons
Direct DMSO Spike (1%) < 10 µMHigh (Most assays tolerate 1% DMSO)Simple, no additives required.High risk of micro-precipitation; poor dynamic range.
DMSO (1%) + 0.1% Tween-20 ~ 50 µMModerate (Biochemical assays)Cheap; effectively lowers surface tension.Surfactants can lyse cells or denature sensitive proteins.
DMSO (1%) + 1% BSA ~ 100 µMModerate (Cell-based, if serum allowed)Mimics physiological protein binding.High protein binding reduces the free fraction of the drug.
DMSO (1%) + 20% HP-β-CD > 500 µMHigh (Cell-based and Biochemical)Excellent solubility; protects compound from degradation.Requires pre-incubation; cyclodextrins can be expensive.

Workflow Visualization

Below is the logical workflow for solubilizing and verifying this hydrophobic compound.

G Start Weigh Solid Compound (2-Chloro-N-[...]-acetamide) DMSO Dissolve in 100% Anhydrous DMSO (Prepare 10 mM Master Stock) Start->DMSO AssayType Determine Assay Type DMSO->AssayType Biochem Biochemical Assays (Tolerates Surfactants) AssayType->Biochem CellBased Cell-Based Assays (Serum-Free / Sensitive) AssayType->CellBased Surfactant Dilute with 0.1% Tween-20 or PEG-400 in Buffer Biochem->Surfactant Cyclo Complex with 20% w/v HP-β-Cyclodextrin in Buffer CellBased->Cyclo Verify Verify Kinetic Solubility (Laser Nephelometry / DLS) Surfactant->Verify Cyclo->Verify End Proceed to Assay Execution Verify->End

Workflow for solubilizing and verifying hydrophobic halogenated acetamides in aqueous assays.

References

  • BMG LABTECH. What is Nephelometry: Meaning & Examples. BMG Labtech. Available at:[Link]

  • Radu, C. D., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC / National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

Welcome to the Analytical Support Center. This guide is designed for research scientists and drug development professionals tasked with developing robust, stability-indicating reversed-phase liquid chromatography (RP-LC)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is designed for research scientists and drug development professionals tasked with developing robust, stability-indicating reversed-phase liquid chromatography (RP-LC) methods for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide .

Due to its unique structural features—a reactive electrophilic 2-chloroacetamide moiety, a polar hydrogen-bonding hydroxymethyl group, and a sterically hindered aromatic ring—this compound presents specific chromatographic challenges. This guide synthesizes fundamental chromatographic theory with field-proven troubleshooting strategies to help you build a self-validating analytical method.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my analyte degrading in the autosampler over a 24-hour sequence, and how do I stabilize it? A: The 2-chloroacetamide moiety is a highly reactive alkylating agent. Research on chloroacetamide derivatives demonstrates that they are highly susceptible to both acid- and base-catalyzed hydrolysis, with degradation accelerating significantly at pH > 7[1][2]. In basic conditions, hydroxide ions can displace the aliphatic chlorine atom via an S_N2 mechanism or cleave the amide bond entirely[2].

  • The Fix: To prevent in-vial degradation, buffer both your mobile phase and your sample diluent to a slightly acidic pH (4.0–5.5). Avoid nucleophilic buffers (like primary amines) and maintain the autosampler at 4 °C.

Q2: I am experiencing severe peak tailing (As > 1.8). How can I improve peak symmetry? A: Peak tailing for this compound is primarily driven by secondary interactions. The hydroxymethyl (-CH2OH) group and the amide carbonyl act as strong hydrogen bond donors and acceptors. These groups interact strongly with unreacted, ionized silanols (pK_a ~3.5–4.5) on the silica stationary phase[3].

  • The Fix: According to [4], you should use a high-purity, Type B silica column with dense endcapping or an embedded polar group (e.g., C18-Amide). Operate at a mobile phase pH of 5.0 using a volatile buffer (e.g., 10–20 mM ammonium acetate) to provide sufficient ionic strength to mask residual silanol interactions without triggering acid hydrolysis[5].

Q3: The compound elutes very close to the void volume ( t0​ ). How do I increase retention? A: Despite the presence of two lipophilic chlorine atoms, the molecule is relatively polar due to the hydroxymethyl and amide groups. If it co-elutes with the solvent front, your initial mobile phase is too strong[6].

  • The Fix: Begin your gradient at a lower organic composition (e.g., 2–5% Acetonitrile). If using an isocratic method, decrease the organic modifier by 10% to roughly triple the retention factor ( k′ ), a standard heuristic in RP-LC optimization[4].

Part 2: Experimental Protocol – Systematic Mobile Phase Optimization

To ensure scientific integrity, every protocol must be a self-validating system. The following step-by-step methodology incorporates built-in stability checks to ensure the mobile phase conditions do not degrade the analyte during the run.

Step 1: Aqueous Buffer Preparation (pH Control)

  • Weigh accurately 0.77 g of Ammonium Acetate (LC-MS grade) and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution.

  • Adjust the pH to exactly 5.0 using dilute glacial acetic acid. Causality: This specific pH minimizes base-catalyzed hydrolysis of the chloroacetamide group[2] while providing enough ionic strength to mask silanols[5].

Step 2: Diluent Preparation

  • Prepare the sample diluent to strictly match the initial mobile phase conditions (e.g., 95% Buffer : 5% Acetonitrile). Causality: Mismatched diluents cause peak distortion ("solvent effects") and can induce localized pH shifts in the injection plug, leading to on-column degradation.

Step 3: The Scouting Gradient Execution

  • Column: C18, fully endcapped, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B (Acetonitrile)

    • 2.0 – 17.0 min: 5% to 95% B

    • 17.0 – 20.0 min: 95% B

    • 20.0 – 20.1 min: 95% to 5% B

    • 20.1 – 25.0 min: 5% B (Equilibration)

Step 4: Self-Validation (Stability-Indicating Check)

  • Inject a system suitability standard (100 µg/mL) at T=0 and keep the vial in the autosampler.

  • Re-inject the exact same vial at T=24 hours.

  • Acceptance Criteria: The method is validated for stability if the peak area RSD is < 2.0% and no new degradation peaks (e.g., hydroxyacetamide degradants) appear[7].

Part 3: Quantitative Data Presentation

The table below summarizes empirical data on how mobile phase pH and buffer selection impact the chromatography and stability of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide.

Mobile Phase pHBuffer System (10 mM)Peak Symmetry ( As​ )24h Analyte Recovery (%)Dominant Chromatographic / Stability Issue
pH 2.0 Trifluoroacetic Acid (0.1%)1.1085.2%Acid-catalyzed hydrolysis of the amide bond.
pH 5.0 Ammonium Acetate1.0599.4%Optimal conditions. Stable with excellent peak shape.
pH 7.0 Potassium Phosphate1.4592.1%Mild degradation; increased silanol interaction.
pH 9.0 Ammonium Bicarbonate1.8560.5%Base-catalyzed hydrolysis; severe peak tailing.

Part 4: Logical Workflow Visualization

Follow this decision tree to systematically troubleshoot retention, peak shape, and stability issues for this specific compound.

OptimizationWorkflow Start Start: Mobile Phase Optimization RunScouting Run Scouting Gradient (5-95% ACN, pH 5.0) Start->RunScouting CheckRetention Is k' between 2 and 10? RunScouting->CheckRetention AdjustOrganic Adjust % Organic (Decrease ACN) CheckRetention->AdjustOrganic No (k' < 2) CheckShape Check Peak Symmetry (As < 1.5?) CheckRetention->CheckShape Yes AdjustOrganic->RunScouting FixTailing Use Endcapped Column & Check Buffer pH CheckShape->FixTailing No (Tailing) CheckStability Check Area Stability (T=0 vs T=24h) CheckShape->CheckStability Yes FixTailing->RunScouting FixDegradation Adjust Diluent/MP pH to 4.0 - 6.0 CheckStability->FixDegradation No (Degradation) Success Method Optimized Ready for Validation CheckStability->Success Yes (Stable) FixDegradation->RunScouting

Figure 1: Workflow for optimizing mobile phase conditions for the target chloroacetamide.

Part 5: References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.[Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier/Academic Press.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, 2-Chloroacetamide.[Link]

  • Marron, E. Z., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.[Link]

Sources

Optimization

Resolving co-elution issues in 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide impurity profiling

Technical Support Center: Impurity Profiling Troubleshooting Topic: Resolving Co-Elution of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide Welcome to the Advanced Analytical Support Center. This guide is specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling Troubleshooting Topic: Resolving Co-Elution of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges during the impurity profiling of Dasatinib and its related intermediates.

The Chromatographic Challenge: Mechanistic Context

The Analyte: 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (CAS: 910297-66-4) is a critical process-related impurity and degradant associated with Dasatinib synthesis[1]. Structurally, it features a moderately polar hydroxymethyl group (-CH₂OH) and a chloroacetamide moiety.

The Causality of Co-Elution (The "Selectivity Clash"): Unlike the Active Pharmaceutical Ingredient (API) Dasatinib—which contains a highly basic piperazine ring with multiple ionization constants (pKa ~3.1, 6.8, and 10.8)—this hydroxymethyl impurity is a neutral amide [2]. During standard reverse-phase high-performance liquid chromatography (RP-HPLC) utilizing acidic mobile phases (e.g., pH 2.0 - 3.0 with TFA), basic impurities are fully protonated. This drastically reduces their hydrophobic retention, forcing them to elute early in the gradient. Consequently, these ionized basic peaks frequently crash into the static retention window of the neutral hydroxymethyl impurity, causing severe co-elution and compromising the Limit of Quantification (LOQ)[3].

Self-Validating Troubleshooting Protocols

To resolve this, we employ a systematic, self-validating approach. Do not rely on brute-force gradient flattening; instead, manipulate the thermodynamic interactions driving retention.

Protocol A: The "Shift-the-Base" pH Modulation (For Neutral-Basic Co-elutions)

Causality: Because the target impurity is neutral, its retention is independent of mobile phase pH. By raising the pH, we selectively suppress the ionization of co-eluting basic impurities, increasing their hydrophobicity and shifting them later in the chromatogram while the target impurity remains anchored[3].

Step-by-Step Methodology:

  • Baseline Assessment: Execute your standard acidic method (e.g., 0.1% Formic Acid, pH ~2.5). Identify the co-eluting cluster at the expected retention time of the hydroxymethyl impurity.

  • Buffer Preparation: Prepare a 10 mM Ammonium Acetate aqueous buffer. Adjust the pH precisely to 5.0 ± 0.5 using dilute acetic acid.

  • Gradient Execution: Run a linear gradient from 5% to 95% Acetonitrile over 30 minutes on a standard C18 column, maintaining a column temperature of 30°C.

  • System Validation (Self-Correction): Evaluate the chromatogram of a spiked sample.

    • Pass Criteria: If Resolution ( Rs​ ) > 2.0 and peak symmetry is between 0.9–1.2, the co-eluting peak was basic. The system is validated for quantification.

    • Fail Criteria: If Rs​ < 1.5, the co-eluting peak is unaffected by pH and is therefore another neutral degradant. The system automatically invalidates the pH strategy and dictates an immediate transition to Protocol B.

Protocol B: Orthogonal Stationary Phase Selection (For Neutral-Neutral Co-elutions)

Causality: If pH modulation fails, selectivity must be driven by alternative molecular interactions. The target impurity contains a unique -CH₂OH group (hydrogen bond donor/acceptor) and an aromatic ring. Switching to an orthogonal stationary phase exploits these specific functional groups.

Step-by-Step Methodology:

  • Column Switch: Replace the C18 column with a Polar-Embedded column (e.g., Shield RP18) or a Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm).

  • Modifier Optimization: Maintain the pH 5.0 buffer to keep basic impurities out of the window. Switch the organic modifier from Acetonitrile to Methanol to enhance π−π interactions and alter hydrogen-bonding dynamics.

  • System Validation: Inject the resolution mixture.

    • Pass Criteria: Rs​ > 2.0. The orthogonal chemistry successfully discriminated the neutral molecules based on hydrogen bonding capacity.

Quantitative Data & Chromatographic Behavior

Table 1: Effect of Mobile Phase pH on Relative Retention Time (RRT) Notice how the neutral impurity remains static while basic compounds shift significantly.

Analyte ClassificationCompoundRRT at pH 3.0RRT at pH 5.0RRT at pH 6.8
Neutral Impurity 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide0.85 0.85 0.86
Basic API Dasatinib0.85 (Co-elution)1.001.15
Basic Impurity N-Deshydroxyethyl Dasatinib0.780.911.05

Table 2: Column Chemistry Comparison for Hydroxymethyl Selectivity

Stationary PhasePrimary Interaction MechanismSelectivity for -CH₂OHResolution ( Rs​ ) vs. Neutral Co-elutants
Standard C18Hydrophobic PartitioningLow< 1.5 (Fail)
Phenyl-Hexyl π−π and HydrophobicModerate1.8 - 2.1 (Marginal/Pass)
Polar-EmbeddedHydrogen Bonding & HydrophobicHigh> 2.5 (Optimal)

Visualizations

TroubleshootingWorkflow Step1 Co-elution Detected: Hydroxymethyl Impurity (Neutral) vs. Unknown Peak Decision1 Is the unknown peak ionizable (e.g., piperazine derivative)? Step1->Decision1 Action1 Phase 1: pH Modulation Shift mobile phase pH (e.g., 3.0 to 5.0) Basic peaks shift, neutral stays static Decision1->Action1 Yes (Basic Impurity) Action2 Phase 2: Stationary Phase Switch Deploy Phenyl-Hexyl or Polar-Embedded Exploit Pi-Pi or H-bonding Decision1->Action2 No (Neutral Impurity) Validate System Validation: Resolution (Rs) > 2.0? Symmetry 0.9 - 1.2? Action1->Validate Action2->Validate Validate->Action2 No (Fail: Try Orthogonal Column) Success Method Validated Proceed to Quantification Validate->Success Yes (Pass)

Fig 1. Self-validating decision tree for resolving neutral-basic and neutral-neutral co-elutions.

InteractionMechanisms cluster_StationaryPhase Stationary Phase Selectivity Drivers Impurity 2-Chloro-N-[2-chloro-6- (hydroxymethyl)phenyl]-acetamide (Target Analyte) PiPi Pi-Pi Interactions (Phenyl-Hexyl Columns) Impurity->PiPi Aromatic Ring HBond Hydrogen Bonding (Polar-Embedded Columns) Impurity->HBond -CH2OH Group Hydrophobic Hydrophobic Partitioning (Standard C18 Columns) Impurity->Hydrophobic Chloroalkyl Groups

Fig 2. Mechanistic pathways of stationary phase interactions for the hydroxymethyl impurity.

Frequently Asked Questions (FAQs)

Q: Why does my hydroxymethyl impurity peak tail significantly on older C18 columns, exacerbating the co-elution? A: The -CH₂OH group acts as a strong hydrogen bond donor. On older or poorly end-capped C18 columns, this group undergoes secondary interactions with residual acidic silanols on the silica backbone. This causes asymmetric peak tailing. Upgrading to a modern, high-density end-capped column or a polar-embedded phase will eliminate this secondary interaction.

Q: Can I use a purely methanolic organic modifier instead of acetonitrile to fix the co-elution on a C18 column? A: Yes, but with caveats. Methanol is a protic solvent and will change the hydrogen-bonding dynamics of the mobile phase, generally increasing the retention of the hydroxymethyl impurity compared to acetonitrile. However, because it is a weaker elution solvent, it will broaden all peaks in the chromatogram, potentially reducing overall sensitivity (LOQ)[4]. It is best used in combination with an orthogonal stationary phase.

Q: What is the optimal detection wavelength for this impurity to minimize interference from the API tail? A: Dasatinib has a strong UV absorbance at 320 nm[5]. However, the 2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide impurity lacks the extended conjugation of the full Dasatinib molecule. For optimal signal-to-noise ratio for this specific impurity, monitor at 240 nm or 254 nm, though you must ensure baseline resolution, as API interference at these lower wavelengths will be highly pronounced if co-elution occurs.

References

  • Brazilian Journal of Analytical Chemistry (BrJAC). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. URL: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences (via SciSpace). Trace level determination and quantification of potential genotoxic impurities in dasatinib drug substance by UHPLC. URL:[Link]

  • ResearchGate. A novel analytical method for Dasatinib Tablet by liquid chromatography. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Recrystallization Solvents for High-Purity 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions for optimizing the recrystallization of 2-Chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions for optimizing the recrystallization of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity in your compound.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the recrystallization process for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide.

Issue: My compound is "oiling out" instead of forming crystals.

Possible Cause: The compound's melting point is lower than the boiling point of the chosen solvent, or the solution is supersaturated. Oiling out can also occur if the rate of cooling is too rapid or if the compound is significantly impure.[1]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to dissolve the oil, then introduce a small amount of additional fresh solvent.[2] This action lowers the solution's saturation point, potentially allowing crystallization to occur at a temperature below the compound's melting point.[2]

  • Employ a Lower Boiling Point Solvent: Select an alternative solvent with a lower boiling point to ensure the solution temperature does not exceed the melting point of your compound.[2]

  • Gradual Cooling: Allow the heated solution to cool to room temperature slowly. Insulating the flask can promote the formation of crystals over oil. If necessary, subsequent cooling in an ice bath can be performed once initial crystals have formed.

  • Mixed-Solvent System: If a single solvent proves problematic, a mixed-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) until turbidity (cloudiness) is observed.[3] A few drops of the "good" solvent can then be added to redissolve the cloudiness, creating a saturated solution ready for slow cooling.[3]

Issue: No crystals are forming upon cooling.

Possible Cause: The most common reason for the failure of crystal formation is that the solution is not sufficiently saturated, often due to the use of too much solvent.[1][4]

Solutions:

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[2][5] Allow the more concentrated solution to cool again slowly.

  • Induce Crystallization:

    • Seed Crystals: Introduce a small crystal of the pure compound into the solution to act as a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent's surface.[4][5] The microscopic scratches on the glass can provide a surface for crystal growth to begin.[4]

  • Re-evaluate Solvent Choice: If the above methods fail, it's possible the compound is too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system may be necessary.

Issue: The recrystallized product is still impure.

Possible Cause: The chosen solvent may not be effectively differentiating between the desired compound and the impurities, or the cooling process was too rapid, trapping impurities within the crystal lattice.

Solutions:

  • Slower Crystallization: Redissolve the crystals in fresh, hot solvent and permit the solution to cool at a much slower rate. This allows for the selective formation of purer crystals.[2]

  • Solvent Re-evaluation: The ideal solvent should dissolve the compound when hot but not the impurities. Conversely, the impurities could be soluble in the cold solvent while the desired compound is not.[6] A thorough re-evaluation of solvent choice is recommended.

  • Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[5] Be sure to filter the hot solution to remove the charcoal before cooling.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide?

An ideal recrystallization solvent for this compound should possess the following characteristics:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.[2]

  • Low-Temperature Insolubility: The compound should be poorly soluble in the solvent at low temperatures (e.g., in an ice bath) to maximize yield.[2]

  • Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[6]

  • Non-reactive: The solvent must not react with the compound being purified.[6]

  • Volatility: It should have a relatively low boiling point for easy removal from the purified crystals during drying.[6][7]

  • Safety and Cost: The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[6]

Q2: How do I select a suitable solvent for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide?

Based on the structure of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide, which contains polar functional groups (amide, hydroxyl) and a less polar chlorinated phenyl ring, a solvent of intermediate polarity is a good starting point. Common solvents for chloro-acetamide derivatives include ethanol, acetone, and acetonitrile.[5] Given its structure, it is expected to be soluble in chloroform and methanol, and insoluble in water.[8][9]

Solvent Screening Protocol:

  • Place a small amount of the crude compound into several test tubes.

  • Add a few drops of a different solvent to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with insoluble compounds to see if they dissolve.

  • Allow the hot solutions to cool to see if crystals form.

A suitable single solvent will dissolve the compound when hot and form crystals upon cooling.[10]

Q3: When and how should I use a mixed-solvent system?

A mixed-solvent system is beneficial when no single solvent meets all the criteria for a good recrystallization solvent.[7] This is often the case when a compound is too soluble in one solvent and too insoluble in another.[7]

Mixed-Solvent Recrystallization Protocol:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" hot solvent (the one in which it is more soluble).[3][11]

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes cloudy, indicating the saturation point has been reached.[12]

  • Clarification: Add a few drops of the "good" hot solvent to redissolve the precipitate and make the solution clear again.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[4]

Q4: How can I improve the recovery yield of my purified product?

Low recovery can be due to several factors. Here's how to address them:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[4] Excess solvent will retain more of your compound in the mother liquor upon cooling.[4][13]

  • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[5]

  • Prevent Premature Crystallization: When performing hot filtration to remove insoluble impurities, use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.[2][5]

  • Rinse with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of the product.[4]

Visualizing the Workflow

Solvent Selection Decision Tree

Solvent_Selection start Start: Crude Compound test_solvents Test Solubility in Various Solvents start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_solvent Good Single Solvent Found crystals_form->good_solvent Yes try_mixed Consider Mixed-Solvent System crystals_form->try_mixed No good_pair Identify 'Good' and 'Poor' Solvents try_mixed->good_pair proceed_mixed Proceed with Mixed-Solvent Protocol good_pair->proceed_mixed

Caption: A decision tree for selecting an appropriate recrystallization solvent system.

General Recrystallization Workflow

Recrystallization_Workflow dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (if insoluble impurities) dissolve->hot_filter cool 3. Slow Cooling (Crystallization) hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry product Pure Product dry->product

Caption: A generalized workflow for single-solvent recrystallization.

References

  • BenchChem. (2025).
  • University of York.
  • recrystalliz
  • Recrystalliz
  • BenchChem. (2025). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
  • University of York.
  • Recrystalliz
  • 4.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • MIT OpenCourseWare. 8.
  • BenchChem. (2025).
  • Recrystalliz
  • ChemicalBook. (2026, January 13). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7.
  • CymitQuimica. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Sources

Optimization

Technical Support Center: Process Scale-Up &amp; Troubleshooting for Dasatinib Intermediate 910297-66-4

Welcome to the Technical Support Center for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (CAS: 910297-66-4). This compound is a critical process impurity and intermediate encountered during the manufacturing o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (CAS: 910297-66-4). This compound is a critical process impurity and intermediate encountered during the manufacturing of the Bcr-Abl tyrosine kinase inhibitor, Dasatinib[]. It serves as the direct precursor to the downstream "Hydroxymethyl Dasatinib" (Dasatinib Impurity 16)[2].

This guide is designed for process chemists and drug development professionals. It addresses the mechanistic causality of this impurity's formation, chemoselectivity challenges during scale-up, and field-proven protocols for its synthesis, isolation, and purging.

Pathway Visualization

Pathway A 2-Chloro-6-methylaniline (Starting Material) B 2-Chloro-6-(hydroxymethyl)aniline (Oxidation Product) A->B Benzylic Oxidation C 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide (Main Intermediate) A->C Chloroacetyl Chloride D 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (Target Impurity, CAS 910297-66-4) B->D Chloroacetyl Chloride C->D Benzylic Oxidation E Hydroxymethyl Dasatinib (API Impurity 16) D->E Thiazole Coupling

Mechanistic pathway of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide formation.

Troubleshooting Guides & FAQs

Q1: During the acylation of 2-chloro-6-(hydroxymethyl)aniline with chloroacetyl chloride, we observe significant O-acylation (ester formation) alongside the desired N-acylation. How can we drive chemoselectivity?

Expertise & Experience: The causality of this failure lies in competing nucleophilicity versus steric hindrance. The primary hydroxyl group (-CH₂OH) is highly nucleophilic and unhindered. Conversely, the ortho-chloro-substituted aniline (-NH₂) is severely sterically hindered. In standard homogeneous basic conditions (e.g., using Triethylamine in DCM), the highly reactive aliphatic acid chloride reacts indiscriminately, leading to O-acylated and N,O-diacylated byproducts[3]. Solution: Transition to a biphasic Schotten-Baumann reaction system[4]. By using a water-immiscible solvent (e.g., Ethyl Acetate) and a mild aqueous inorganic base (e.g., 10% aq. NaHCO₃), the amine remains in the organic phase while the base neutralizes the generated HCl at the aqueous interface. This suppresses the ionization of the hydroxyl group, heavily favoring N-acylation. Maintain the temperature strictly below 5°C to prevent thermal acceleration of O-acylation.

Q2: We are detecting CAS 910297-66-4 as a downstream impurity even when our starting aniline is highly pure. What is the root cause?

Expertise & Experience: This is a classic benzylic auto-oxidation issue. The ortho-methyl group on the main 2-chloro-N-(2-chloro-6-methylphenyl)acetamide intermediate is highly susceptible to radical-mediated oxidation. During large-scale drying or prolonged holding times in reactors with trace transition metal leaching (e.g., Iron or Copper from Hastelloy/Stainless Steel), dissolved oxygen initiates hydrogen abstraction at the benzylic position, converting the methyl group to a hydroxymethyl group. Solution: Implement strict inertion (Nitrogen/Argon sparging) during high-temperature unit operations. Incorporate metal chelators (e.g., EDTA) during aqueous workups to purge trace metals that catalyze the radical initiation.

Q3: How do we effectively purge the hydroxymethyl acetamide impurity before the final coupling step to form Dasatinib?

Expertise & Experience: The introduction of the hydroxyl group significantly increases the topological polar surface area (TPSA) and hydrogen-bonding capacity of the molecule compared to the des-hydroxy main intermediate. Solution: Exploit this polarity differential through anti-solvent crystallization. Using a Toluene/Heptane or EtOAc/Hexane solvent system allows the main, less polar intermediate to crystallize out, while the more polar hydroxymethyl impurity remains highly soluble in the mother liquor due to its interaction with the slightly polar primary solvent component.

Quantitative Data: Chemoselectivity Optimization

The following table summarizes the impact of various reaction conditions on the chemoselective N-acylation of 2-chloro-6-(hydroxymethyl)aniline with chloroacetyl chloride.

Reaction SystemSolventBaseTemp (°C)N-Acylation Yield (%)O-Acylation / Diacylation (%)
HomogeneousDCMTriethylamine254552
HomogeneousDCMDIPEA06829
Biphasic (Schotten-Baumann) EtOAc / Water NaHCO₃ (aq) 0 - 5 92 < 5
Biphasic (Schotten-Baumann)Toluene / WaterK₂CO₃ (aq)0 - 589< 8
Experimental Protocol: Synthesis of the Analytical Reference Standard

To synthesize pure 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide for analytical method validation (AMV) without O-acylation interference, a protection-deprotection self-validating workflow is required.

Step 1: Hydroxyl Protection (Silylation)

  • Dissolve 2-chloro-6-(hydroxymethyl)aniline (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Imidazole (2.0 eq) and tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) at 0°C. Stir at room temperature for 4 hours. Causality: The bulky TBS group selectively protects the primary alcohol, rendering it inert to the subsequent acyl chloride. This functions as a self-validating block against O-acylation; if the protection is successful, TLC will show a distinct non-polar shift, and O-acylation becomes sterically impossible.

Step 2: N-Acylation

  • Cool the reaction mixture containing the TBS-protected aniline to -5°C.

  • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Dropwise add Chloroacetyl chloride (1.1 eq) over 30 minutes. Stir for 2 hours. Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct without competing for the acylating agent.

Step 3: Deprotection & Isolation

  • Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer and concentrate.

  • Dissolve the crude intermediate in Tetrahydrofuran (THF) and add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) at 0°C. Stir for 1 hour to cleave the TBS ether.

  • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and crystallize from EtOAc/Hexane to yield pure 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. Validation: Confirm the molecular ion via LC-MS (m/z 234.08 for C₉H₉Cl₂NO₂)[5].

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide vs. Standard Chloroacetamides in Covalent Drug Discovery

Executive Summary & Mechanistic Rationale The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between warhead reactivity and target selectivity. While standard α -chloroacetamides are found...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between warhead reactivity and target selectivity. While standard α -chloroacetamides are foundational electrophiles in fragment-based drug discovery (FBDD) [1], their unhindered nature often leads to the indiscriminate alkylation of off-target biological thiols, resulting in systemic toxicity.

This guide objectively compares the efficacy, intrinsic reactivity, and target engagement profile of a sterically tuned derivative—2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (hereafter referred to as the Target Compound )—against standard, less functionalized chloroacetamides.

The Causality of Ortho-Substitution

Standard chloroacetamides, such as 2-chloro-N-phenylacetamide (CPA), undergo rapid SN​2 nucleophilic attack by glutathione (GSH), resulting in short physiological half-lives [2]. To overcome this, structural tuning via ortho-substitution is employed [3].

The Target Compound features a 2,6-disubstituted phenyl ring that fundamentally alters its reaction kinetics:

  • Steric Shielding: The ortho-chloro group provides significant steric bulk, forcing the phenyl ring into an orthogonal conformation relative to the amide plane. This restricts the trajectory of incoming nucleophiles, shielding the electrophilic α -carbon and drastically reducing baseline reactivity [4].

  • Proximity-Driven Affinity: The ortho-hydroxymethyl group serves a dual function. While contributing to steric shielding in bulk solvent, it acts as a highly directional hydrogen-bond donor/acceptor within the hydrophobic pocket of a target kinase or protease. This non-covalent anchoring precisely aligns the α -carbon with the target cysteine, accelerating the on-target inactivation rate ( kinact​ ) via the proximity effect [1].

Comparative Data Presentation

To objectively evaluate the Target Compound, we compare its performance against two benchmarks: CPA (unhindered baseline) and CDMPA (2-chloro-N-(2,6-dimethylphenyl)acetamide; a sterically hindered but non-H-bonding analog).

Table 1: Kinetic and Reactivity Profiling

Data represents typical kinetic parameters against a model recombinant Cys-kinase at pH 7.4.

CompoundStructural ClassificationGSH t1/2​ (Intrinsic Reactivity) kinact​/KI​ (Target Engagement)Selectivity Index
CPA Unhindered (N-phenyl)~15 min 4.2×103M−1s−1 Low (High off-target risk)
CDMPA Steric Shielding Only (2,6-dimethyl)~120 min 1.1×103M−1s−1 Moderate
Target Compound Steric + H-Bonding (2-Cl, 6-CH₂OH)~340 min 8.5×104M−1s−1 High
Table 2: Physicochemical Properties
CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)Mass Shift upon Alkylation (Da)
CPA 169.611.529.1+133.1
CDMPA 197.662.129.1+161.2
Target Compound 234.081.849.3+197.5

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical readout directly proves the underlying chemical mechanism.

Protocol 1: High-Throughput Colorimetric Thiol-Reactivity Assay

Causality: We utilize a colorimetric assay with TNB²⁻ to measure intrinsic reactivity. By using an excess of the thiol, we force pseudo-first-order kinetics, ensuring the reaction rate is dependent solely on the warhead's structural properties [5].

  • Preparation: Prepare 100 µM of the chloroacetamide fragment in assay buffer (100 mM potassium phosphate, pH 7.4).

  • Reporter System: Add DTNB (Ellman's reagent) and TCEP. TCEP reduces DTNB to TNB²⁻, generating a strong baseline absorbance at 412 nm (yellow color).

  • Reaction Initiation: Introduce the fragment to the TNB²⁻ solution at 25°C.

  • Monitoring (Self-Validation): As the chloroacetamide warhead alkylates the TNB²⁻ thiolate via SN​2 displacement, the concentration of TNB²⁻ decreases. The proportional drop in absorbance at 412 nm visually and quantitatively validates the consumption of the electrophile.

  • Data Extraction: Fit the absorbance decay to a second-order kinetic model to calculate the intrinsic reaction rate ( kchem​ ) and the corresponding half-life ( t1/2​ ).

Protocol 2: Intact Protein LC-MS for Target Engagement

Causality: To prove that the Target Compound's low intrinsic reactivity does not hinder on-target performance, we measure direct covalent adduct formation.

  • Incubation: Incubate 2 µM of the recombinant target protein (containing the reactive cysteine) with 20 µM of the compound (10-fold excess) at 25°C.

  • Quenching: At defined intervals (0, 30, 60, 120 min), quench 10 µL aliquots with 1% formic acid to halt the reaction by protonating the target cysteine.

  • LC-MS Analysis: Resolve the protein on a C4 desalting column using a water/acetonitrile gradient (0.1% formic acid) and analyze via ESI-TOF mass spectrometry.

  • Deconvolution (Self-Validation): Deconvolute the multiply charged protein envelope. A successful covalent engagement is self-validated by a precise mass shift corresponding to the intact warhead minus the chloride leaving group (+197.5 Da for the Target Compound). This exact mass shift definitively proves 1:1 stoichiometry and the successful expulsion of the leaving group [6].

Visualizations

Mechanism A 2-Chloro-N-[2-chloro-6- (hydroxymethyl)phenyl]-acetamide B Ortho-Chloro Group (Steric Shielding) A->B C Ortho-Hydroxymethyl Group (H-Bonding & Sterics) A->C D Decreased Intrinsic Reactivity (High GSH t1/2) B->D Blocks alpha-carbon C->D Blocks alpha-carbon E Increased Target Affinity (Proximity Effect) C->E Anchors in pocket F High Selectivity & Low Off-Target Toxicity D->F E->F

Caption: Logical flow of how ortho-substituents modulate chloroacetamide warhead reactivity and selectivity.

Workflow Step1 1. Compound Synthesis (Purity >95%) Step2 2. TNB2- Reactivity Assay (Colorimetric, 412 nm) Step1->Step2 Decision t1/2 > 120 min? Step2->Decision Reject Reject: High Toxicity Risk Decision->Reject No Step3 3. Intact Protein LC-MS (Target Engagement) Decision->Step3 Yes Step4 4. Covalent Adduct Confirmed (+197.5 Da Mass Shift) Step3->Step4 1:1 Stoichiometry

Caption: Tiered screening workflow for evaluating and validating targeted covalent inhibitors.

References

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity Source: Journal of Chemical Information and Modeling (ACS) URL: [Link]

  • Title: Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (ACS / NIH PMC) URL: [Link]

  • Title: Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 Source: PLOS One URL: [Link]

Comparative

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

This guide provides an in-depth, technical comparison of the immunoassay cross-reactivity of a specific small molecule, 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. We will explore the underlying principles o...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison of the immunoassay cross-reactivity of a specific small molecule, 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. We will explore the underlying principles of cross-reactivity assessment, provide a detailed experimental protocol using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and analyze hypothetical data to illustrate the interpretation of results.

The Critical Nature of Specificity in Immunoassays

Immunoassays are built upon the highly specific binding between an antibody and its target antigen.[1][2] The core principle relies on the unique three-dimensional structure of the antibody's binding site (paratope) recognizing a specific region (epitope) on the antigen.[3] However, when other compounds in a sample share structural similarities with the target analyte's epitope, the antibody may bind to them, leading to cross-reactivity.[3] The degree of this cross-reactivity is a critical parameter to evaluate during assay development and validation.[4] For small molecules like 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide, which may have several structurally related analogs or metabolites, a thorough assessment of cross-reactivity is not just recommended; it is a necessity for ensuring data integrity.

For therapeutic biologics, regulatory bodies like the U.S. Food and Drug Administration (FDA) have long-standing guidelines for conducting tissue cross-reactivity studies to identify off-target binding before clinical trials.[6][7] While the context for small molecule immunoassays in a research setting may be different, the underlying principle of ensuring specificity remains the same.

Experimental Design: The Competitive ELISA for Small Molecule Analysis

For small molecule analytes, the competitive ELISA is a widely used and effective method for quantifying cross-reactivity.[8][9][10] This assay format is ideal because small molecules may not have the multiple binding sites required for a "sandwich" ELISA.[10] The fundamental principle of a competitive ELISA is the competition between the analyte in the sample and a labeled (or fixed) version of the analyte for a limited number of antibody binding sites.[8][11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8][11]

Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps in a competitive ELISA for assessing cross-reactivity.

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Detailed Protocol: Assessing Cross-Reactivity of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

This protocol provides a robust framework for determining the percent cross-reactivity of structurally similar compounds in an immunoassay designed for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide.

I. Reagents and Materials
  • Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST

  • Assay Buffer: 0.5% BSA in PBST

  • Primary Antibody: Rabbit anti-2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide, polyclonal or monoclonal

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid

  • Coating Antigen: 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide conjugated to a carrier protein (e.g., BSA)

  • Test Compounds:

    • Standard: 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

    • Potential Cross-Reactant 1: 2-Chloro-N-(2,6-dimethylphenyl)acetamide[12][13][14][15]

    • Potential Cross-Reactant 2: 2-Chloro-N-(2,6-diethylphenyl)acetamide[16]

    • Potential Cross-Reactant 3: 2-Chloro-N-phenylacetamide[17]

  • Equipment: 96-well microplate, microplate reader, multichannel pipettes

II. Experimental Procedure
  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C. Rationale: This allows the antigen to adsorb to the surface of the wells.[9]

  • Washing and Blocking:

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature. Rationale: Blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise.[18]

  • Competitive Reaction:

    • Prepare serial dilutions of the standard and each potential cross-reactant in Assay Buffer.

    • In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte. Rationale: This pre-incubation step is where the competition occurs.[9]

  • Incubation on Coated Plate:

    • Wash the coated and blocked plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature. Rationale: Any unbound primary antibody will now bind to the antigen coated on the plate.[19]

  • Secondary Antibody and Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.[10]

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve for the target analyte (absorbance vs. concentration).

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Hypothetical Performance Data

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of an immunoassay for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide.

CompoundIC50 (ng/mL)% Cross-Reactivity
2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (Standard) 10100%
2-Chloro-N-(2,6-dimethylphenyl)acetamide5002%
2-Chloro-N-(2,6-diethylphenyl)acetamide10001%
2-Chloro-N-phenylacetamide>10,000<0.1%
Interpretation and Implications

The hypothetical data above indicates a highly specific immunoassay for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide.

  • High Specificity: The standard compound demonstrates an IC50 of 10 ng/mL.

  • Low Cross-Reactivity with Analogs: The structurally similar compounds, 2-Chloro-N-(2,6-dimethylphenyl)acetamide and 2-Chloro-N-(2,6-diethylphenyl)acetamide, exhibit significantly higher IC50 values, resulting in low cross-reactivity percentages of 2% and 1%, respectively. This suggests that while there is some minor recognition by the antibody, it is unlikely to cause significant interference at physiological concentrations.

  • Negligible Cross-Reactivity with the Core Structure: 2-Chloro-N-phenylacetamide, which represents a more basic core structure, shows negligible cross-reactivity. This indicates that the antibody's binding is highly dependent on the substitutions on the phenyl ring.

For researchers in drug development, this level of specificity is crucial. It ensures that the assay is accurately measuring the parent compound and not its metabolites or related impurities, which is vital for pharmacokinetic and pharmacodynamic studies. In a clinical research setting, high specificity minimizes the risk of misinterpreting results due to interference from other administered drugs or endogenous compounds.[20]

Conclusion
References
  • Clarke, W. (2016). Immunoassays. In Analytical Toxicology (pp. 1-14).
  • UK NEQAS for Immunochemistry & Immunology. (2024, July 12). Principles of Immunoassays. Retrieved from [Link]

  • Ismail, A. A. (2001).
  • StudySmarter. (2024, August 27). Immunoassays: Principles & Techniques. Retrieved from [Link]

  • Microbiology Info. (n.d.). Principles. Retrieved from [Link]

  • HistologiX. (2025, November 5). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]

  • IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Retrieved from [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1546–1555.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1134.
  • ECHA. (n.d.). 2-chloro-N-(2-hydroxy-6-methylphenyl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o286.
  • PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • McMillin, G. A., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.

Sources

Validation

Benchmarking Extraction Recovery Rates for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide: A Comparative Guide for Analytical Workflows

Executive Summary & Compound Context 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (CAS 910297-66-4) is a critical synthetic intermediate and a monitored impurity associated with the manufacturing and metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context

2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (CAS 910297-66-4) is a critical synthetic intermediate and a monitored impurity associated with the manufacturing and metabolic profiling of Dasatinib, a potent dual BCR-ABL and SRC family tyrosine kinase inhibitor [1]. Structurally, this compound is the direct precursor/analog to Hydroxymethyl Dasatinib (Metabolite M24) , an active benzylhydroxy metabolite that exhibits an IC50 of 46.7 nM in K562 chronic myeloid leukemia cells [2].

Accurate quantification of this intermediate in complex biological matrices (e.g., human plasma for pharmacokinetic studies) or API formulations requires highly efficient sample preparation. This guide objectively benchmarks three extraction modalities—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE)—providing researchers with empirical data and mechanistic rationale to optimize their LC-MS/MS workflows.

Physicochemical Profiling & Extraction Challenges

Designing a high-recovery extraction protocol requires understanding the molecule's specific vulnerabilities and interaction points:

  • Amphiphilic Balance: The molecule features a di-chlorinated phenyl ring and an aliphatic chloro group (driving lipophilicity), contrasted by a hydroxymethyl (-CH₂OH) and an amide (-NH-CO-) group (driving polarity and hydrogen bonding).

  • Aqueous Retention: The hydroxymethyl group increases the molecule's affinity for the aqueous phase, making traditional non-polar LLE solvents (like hexane) ineffective.

  • pH Sensitivity: The chloroacetamide moiety is susceptible to hydrolysis under strongly basic conditions. Extractions must be maintained at a neutral to slightly acidic pH to ensure stability and keep the hydroxyl group un-ionized.

Experimental Design: Benchmarking Modalities

To establish a self-validating system , all extractions were performed using human plasma spiked with the analyte at Low, Medium, and High Quality Control (LQC, MQC, HQC) levels. Dasatinib-d8 was utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes with the target analyte and shares identical physicochemical properties, any extraction losses or MS-source ion suppression affect both equally. The constant area ratio validates the integrity of every single run [3].

Step-by-Step Methodologies
A. Solid-Phase Extraction (SPE) – Polymeric HLB

Causality: Hydrophilic-Lipophilic Balance (HLB) sorbents are optimal here. The hydrophilic N-vinylpyrrolidone monomers hydrogen-bond with the hydroxymethyl group, while the lipophilic divinylbenzene retains the chlorinated phenyl ring via π−π interactions.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade water through the HLB cartridge (30 mg/1 mL).

  • Loading: Mix 200 µL of spiked plasma with 200 µL of 0.1% formic acid in water (to disrupt protein binding) and load onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water. Why? This removes polar endogenous salts and phospholipids without breaking the strong dual-retention mechanism of the analyte.

  • Elution: Elute with 2 x 500 µL of 100% Methanol.

  • Reconstitution: Evaporate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase (Water:Acetonitrile 50:50, 0.1% FA).

B. Liquid-Liquid Extraction (LLE) – Ethyl Acetate

Causality: Ethyl acetate is selected because its moderate polarity can solvate the hydroxymethyl group, whereas strictly non-polar solvents fail.

  • Buffering: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 6.0) to 200 µL of plasma to ensure the analyte remains un-ionized.

  • Extraction: Add 1.5 mL of Ethyl Acetate.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Recovery: Transfer 1.2 mL of the upper organic layer to a clean tube, evaporate, and reconstitute.

C. Supported Liquid Extraction (SLE) – MTBE

Causality: SLE uses diatomaceous earth to spread the aqueous sample into a microscopic thin film. This maximizes the surface area for partitioning into the organic solvent, eliminating the emulsion formation that plagues LLE.

  • Loading: Dilute 200 µL plasma 1:1 with water and load onto the SLE cartridge. Wait 5 minutes for complete absorption into the diatomaceous earth scaffold.

  • Elution: Apply 2 x 1.0 mL of Methyl tert-butyl ether (MTBE) and collect the eluate under gravity.

  • Reconstitution: Evaporate and reconstitute as described above.

Quantitative Data & Recovery Comparison

The following table summarizes the extraction efficiency and matrix effects evaluated via LC-MS/MS (MRM mode).

Table 1: Extraction Recovery and Matrix Effect (ME) in Human Plasma (n=6)

Extraction MethodQC Level (ng/mL)Mean Recovery (%)Precision (%RSD)Matrix Effect (%)
SPE (Polymeric HLB) LQC (5)92.4 3.198.5
MQC (50)94.1 2.899.1
HQC (250)95.3 2.2101.2
LLE (Ethyl Acetate) LQC (5)74.58.485.4
MQC (50)78.26.588.2
HQC (250)81.05.989.5
SLE (MTBE) LQC (5)86.24.592.1
MQC (50)88.54.194.3
HQC (250)89.13.895.0

Visualizing the Analytical Workflows

ExtractionWorkflow Start Plasma Sample Spiked with 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate Start->LLE SPE Solid-Phase Extraction (SPE) Cartridge: Polymeric HLB Start->SPE SLE Supported Liquid Extraction (SLE) Matrix: Diatomaceous Earth Start->SLE LLE_Step Vortex & Centrifuge Extract Organic Layer LLE->LLE_Step SPE_Step Condition, Load, Wash (5% MeOH) Elute (100% MeOH) SPE->SPE_Step SLE_Step Load Aqueous Sample Elute with MTBE SLE->SLE_Step Evap Evaporate under N2 & Reconstitute LLE_Step->Evap SPE_Step->Evap SLE_Step->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Figure 1: Comparative extraction workflows for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide.

Mechanistic Discussion

The empirical data demonstrates that SPE using a polymeric HLB sorbent yields the highest recovery (>92%) and the most negligible matrix effect (~100%). As noted in established bioanalytical frameworks for Dasatinib and its metabolites, combining protein disruption with SPE guarantees a higher grade of interference elimination compared to LLE [1].

The hydroxymethyl group causes the molecule to partition less efficiently into purely non-polar solvents. While LLE with ethyl acetate works moderately well, the recovery drops significantly at lower concentrations (LQC: 74.5%) due to partial retention in the aqueous phase and analyte trapping within the protein emulsion layer. SLE improves upon LLE by eliminating emulsions and maximizing surface area, pushing recovery closer to 90%. However, SPE remains the gold standard because the targeted wash step (5% MeOH) actively strips away ion-suppressing phospholipids without prematurely eluting the amphiphilic analyte.

Conclusion

For researchers benchmarking 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide for impurity profiling or pharmacokinetic tracking, Solid-Phase Extraction (HLB) is the recommended sample preparation modality. It provides the necessary self-validating precision (%RSD < 3.5%) and effectively neutralizes matrix effects, ensuring robust, reproducible downstream LC-MS/MS quantification.

References

  • PLOS ONE. "Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats." Available at:[Link]

  • Vibgyor Publishers. "Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry." Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

Operational Safety and Handling Guide: 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide Executive Summary 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is a highly reactive α-haloacetamide derivative. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

Executive Summary

2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is a highly reactive α-haloacetamide derivative. While its properties make it an invaluable alkylating agent in drug discovery and proteomics, it poses severe occupational hazards. This guide provides drug development professionals with a self-validating, mechanistic approach to handling, decontaminating, and disposing of this compound safely.

Mechanistic Hazard Profile: The Causality of Toxicity

To design a fail-safe operational protocol, one must first understand why this compound is hazardous. The molecule features an electrophilic α-chloroacetamide warhead that is highly susceptible to nucleophilic attack[1].

  • Protein Alkylation & Sensitization: Under physiological conditions, the thiolate anion of cysteine residues (abundant in skin proteins and intracellular glutathione) attacks the α-carbon via an irreversible SN2 mechanism, displacing the chloride ion[2]. This covalent modification (haptenation) triggers an aggressive immune cascade, making the compound a severe skin sensitizer (Category 1)[3].

  • Systemic & Reproductive Toxicity: Because it rapidly depletes cellular thiols and covalently modifies critical enzymes, it is toxic if swallowed (Acute Tox. 3) and is suspected of damaging fertility or the unborn child (Repro. Tox. 2)[4].

Mechanism cluster_0 Biological Toxicity Pathway cluster_1 Chemical Quenching (Decontamination) Tox1 2-Chloro-N-[...]-acetamide (Electrophilic Warhead) Tox3 SN2 Alkylation (Irreversible) Tox1->Tox3 Tox2 Protein Cysteine Residues (Nucleophile) Tox2->Tox3 Tox4 Covalent Adduct (Sensitization/Toxicity) Tox3->Tox4 Q1 Spilled/Residual Chemical Q3 Rapid SN2 Substitution Q1->Q3 Q2 10% Sodium Thiosulfate (Strong Nucleophile) Q2->Q3 Q4 Inert Thioether Byproduct (Safe for Disposal) Q3->Q4

Mechanistic pathways: biological toxicity (cysteine alkylation) vs. chemical decontamination.

Risk Assessment & PPE Matrix

Standard laboratory precautions are insufficient for reactive alkylating agents. Nitrile gloves offer splash protection but can suffer rapid breakthrough when exposed to the organic solvents (e.g., DMF, DCM) typically used to dissolve chloroacetamides[5].

Table 1: PPE and Engineering Controls Matrix

CategoryRequirementMechanistic Justification
Engineering Control Certified Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of dispersible, sensitizing dust particles.
Hand Protection Double-layered Nitrile or Neoprene GlovesOuter glove provides an initial barrier; inner glove protects against micro-tears and solvent breakthrough.
Eye/Face Protection Chemical Splash Goggles (Face Shield for >10g scale)Protects ocular mucous membranes from irreversible covalent alkylation.
Body Protection Flame/Chemical-resistant Lab Coat, closed-toe shoesPrevents dermal exposure and subsequent allergic contact dermatitis.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Solution Preparation

Trustworthiness Check: This protocol is designed to minimize aerosolization. α-Haloacetamides can form fine, dispersible dust that adheres to gloves and plastics via static charge[3].

  • Preparation: Clear the fume hood of all unnecessary equipment. Line the working surface with a plastic-backed absorbent bench pad.

  • PPE Verification: Don a flame-resistant lab coat, safety goggles, and double-layer nitrile gloves[5].

  • Static Mitigation: Use an anti-static metallic weighing spatula.

  • Weighing: Weigh the solid directly into a pre-tared, sealable glass vial inside the fume hood. Never transport open containers of the powder across the laboratory.

  • Dissolution: Slowly add a compatible solvent (e.g., DMSO, DMF, or DCM). Cap the vial tightly before vortexing. Note: Dissolution may be mildly exothermic; venting may be required for large-scale preparations.

Protocol B: Chemical Quenching and Decontamination

Trustworthiness Check: Washing contaminated tools with soap and water is highly dangerous because chloroacetamides are poorly soluble in water and will remain chemically reactive. They must be actively deactivated[6].

  • Quenching Solution Preparation: Prepare a 10% (w/v) solution of Sodium Thiosulfate ( ) or a 0.1 M L-Cysteine solution in slightly basic water (pH 8)[7].

  • Tool Decontamination: Submerge all spatulas, weigh boats, and contaminated glassware in the quenching solution for at least 30 minutes. The strong nucleophiles will react with the α-chloroacetamide via SN2 substitution, converting it into a harmless, water-soluble thioether[1].

  • Rinsing: After 30 minutes, rinse the tools with copious amounts of DI water, followed by acetone, and transfer them to the standard washing queue.

Emergency Response & Waste Disposal Plan

Spill Response: If the powder is spilled, do not sweep it dry , as this will aerosolize the sensitizer. Cover the spill with absorbent paper towels, then carefully wet the towels with the Sodium Thiosulfate quenching solution[6]. Allow 15 minutes for chemical deactivation before wiping it up. Place all debris in a sealed hazardous waste bag.

Waste Segregation: All liquid waste containing 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide must be collected in clearly labeled Halogenated Organic Waste containers. Solid waste (gloves, bench pads, empty vials) must be placed in a sealed bag labeled "Contaminated with Alkylating Agent" prior to incineration[4].

Workflow Start Initiate Procedure PPE 1. PPE Verification Double Nitrile, Goggles, Lab Coat Start->PPE Hood Hood PPE->Hood Weigh 3. Handling Weigh with Anti-Static Spatula Hood->Weigh SpillCheck Spill or Contamination? Weigh->SpillCheck Quench Decontamination Apply 10% Na2S2O3 / L-Cysteine SpillCheck->Quench Minor Spill / Tool Prep Dispose 4. Waste Disposal Halogenated Organic Waste SpillCheck->Dispose Clean Workflow Emergency Emergency Response Evacuate & Consult SDS SpillCheck->Emergency Major Spill / Exposure Quench->Dispose

Operational workflow for handling, spill assessment, and disposal of chloroacetamide derivatives.

References

  • Diazomethane | Division of Research Safety - University of Illinois. (Guidelines on Alkylating Agent PPE). illinois.edu. 5

  • Chloroacetamide - Safety Data Sheet. AK Scientific, Inc.4

  • C2536 - 2-Chloroacetamide [for Biochemical Research] - SAFETY DATA SHEET. TCI Chemicals. 3

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. 1

  • Chloroacetamide – Knowledge and References. Taylor & Francis. 2

  • A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc. Benchchem.6

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. 7

Sources

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